DSPE-PEG-Amine, MW 5000
Description
Contextual Background of Phospholipid-Polymer Conjugates
Phospholipid-polymer conjugates represent a class of amphiphilic macromolecules designed to mimic naturally occurring structures while introducing novel functionalities. rsc.org Phospholipids (B1166683), the primary components of cell membranes, provide biocompatibility and the ability to self-assemble into structures like liposomes and micelles. mdpi.comnih.gov When conjugated with a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), the resulting molecule gains enhanced stability, improved water solubility, and a "stealth" characteristic that can reduce clearance by the body's immune system in biomedical applications. nih.govnih.gov
The conjugation of polymers to phospholipids allows for the modulation of the physicochemical properties of the resulting nanocarriers. mdpi.com This includes controlling the size, surface charge, and release characteristics of drug delivery systems. nih.gov The polymer layer provides a hydrated barrier that sterically hinders interactions with proteins and cells, which is a key factor in prolonging circulation time in vivo. mdpi.com This strategy has been fundamental in advancing nanomedicine, enabling the development of more effective and targeted therapeutic and diagnostic agents. nih.gov
Structural Design and Functional Implications of DSPE-PEG(2000)-amine
The molecular architecture of DSPE-PEG(2000)-amine is meticulously designed to provide a combination of structural and functional attributes. It is composed of three key components: a lipid anchor, a polymer linker, and a reactive functional group. tcichemicals.com
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This constitutes the hydrophobic lipid anchor of the molecule. nih.gov The two long, saturated stearoyl acyl chains allow for stable insertion into the lipid bilayer of liposomes or the hydrophobic core of micelles. nih.govbroadpharm.com
PEG(2000) (Polyethylene Glycol, average molecular weight of 2000 Da): This hydrophilic polymer chain acts as a flexible linker. nih.gov It extends from the lipid anchor, creating a hydrated shell on the surface of nanostructures. nih.gov This PEG layer is responsible for the "stealth" properties that reduce nonspecific protein binding and uptake by the mononuclear phagocyte system. nih.govbiochempeg.com
Amine Group (-NH2): Located at the distal end of the PEG chain, this primary amine serves as a reactive handle. tcichemicals.combroadpharm.com It provides a site for the covalent attachment of various molecules, such as targeting ligands (antibodies, peptides), imaging agents, or other functional moieties, through well-established bioconjugation chemistry. biochempeg.com
This amphiphilic nature drives the self-assembly of DSPE-PEG(2000)-amine into micelles in aqueous solutions, with a critical micelle concentration of 1x10⁻⁶ M. sigmaaldrich.com The resulting core-shell structure can encapsulate poorly water-soluble drugs within its hydrophobic core. nih.govnih.gov The terminal amine group is a key feature, enabling the surface of these nanoparticles to be functionalized for specific applications, such as targeted drug delivery. biochempeg.com For instance, the amine group can readily react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. broadpharm.comavantiresearch.com
Table 1: Structural Components and Functions of DSPE-PEG(2000)-amine
| Component | Chemical Identity | Function |
|---|---|---|
| Lipid Anchor | DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) | Hydrophobic portion; enables stable incorporation into lipid-based nanostructures like liposomes and micelles. nih.govbroadpharm.com |
| Polymer Linker | PEG (Polyethylene Glycol) with an average MW of 2000 Da | Hydrophilic chain; provides a "stealth" shield to prolong circulation and improves water solubility. nih.govbiochempeg.com |
| Functional Group | Amine (-NH2) | Reactive terminal group; allows for the covalent attachment of targeting ligands, drugs, or imaging agents. biochempeg.com |
Overview of Research Significance in Biomedical and Materials Science
The unique properties of DSPE-PEG(2000)-amine have made it an invaluable tool in both biomedical and materials science research. Its ability to form stable, functionalizable nanoparticles is at the core of its widespread use. nih.gov
In the biomedical field, DSPE-PEG(2000)-amine is a cornerstone in the development of advanced drug delivery systems. medchemexpress.com It is frequently incorporated into liposomes and solid lipid nanoparticles to carry therapeutic agents, such as anticancer drugs. medchemexpress.commedchemexpress.com The PEG chain prolongs the circulation time of these nanoparticles, allowing for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, the terminal amine group allows for active targeting by attaching ligands that bind to receptors overexpressed on cancer cells, thereby enhancing therapeutic efficacy. tcichemicals.com Research has shown its use in creating thermosensitive liposomes and in nanoparticles for delivering agents like gemcitabine (B846) and 5-fluorouracil.
Beyond drug delivery, this compound is significant in the field of diagnostics and bioimaging. It has been used to functionalize the surface of mesoporous silica (B1680970) nanoparticles and quantum dots for imaging applications. By conjugating fluorescent dyes or other contrast agents to the amine terminus, researchers can create targeted probes for molecular imaging and sentinel lymph node mapping.
In materials science, DSPE-PEG(2000)-amine serves as a versatile surface modifying agent. It is used to coat nanoparticles, such as those made from magnetic iron oxide, to improve their biocompatibility and stability in biological media. sigmaaldrich.com This surface functionalization is critical for applications ranging from biosensors to the development of novel hybrid nanomaterials with tailored properties for specific technological uses. broadpharm.com
Table 2: Summary of Research Applications for DSPE-PEG(2000)-amine
| Research Area | Application | Significance |
|---|---|---|
| Biomedical | Targeted Drug Delivery | Forms "stealth" liposomes and nanoparticles that can be conjugated with targeting molecules to deliver anticancer agents directly to tumor cells. tcichemicals.commedchemexpress.com |
| Bioimaging | Used to create functionalized nanoparticles (e.g., silica, quantum dots) for targeted cellular and in vivo imaging. | |
| Nanomedicine | A key component in developing thermosensitive liposomes and nanoparticles for controlled release therapies. medchemexpress.com | |
| Materials Science | Surface Modification | Coats nanoparticles (e.g., magnetic iron oxide) to enhance biocompatibility and colloidal stability. sigmaaldrich.com |
| Nanotechnology | Used as a self-assembling building block for creating functional coatings and novel polymer-hybrid materials. biochempeg.com | |
| Biosensors | Enables the passivation of nanosensor surfaces to allow for highly sensitive detection of biomarkers. broadpharm.com |
Structure
2D Structure
Properties
Molecular Formula |
C46H90N2NaO11P |
|---|---|
Molecular Weight |
901.2 g/mol |
IUPAC Name |
sodium;2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C46H91N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);/q;+1/p-1 |
InChI Key |
ZOWKZTFNTBLYEA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dspe Peg 2000 Amine
Synthesis of DSPE-PEG(2000)-amine Conjugates
The fundamental synthesis of DSPE-PEG(2000)-amine involves the modification of the DSPE headgroup with a PEG chain that has a terminal amine. A common strategy for creating amine-terminated PEG-DSPE involves using a heterobifunctional PEG derivative. nih.gov In this process, one end of the PEG chain is activated to react with the amino group of DSPE, while the other end carries a protected amine, such as a tert-butyloxycarbonyl (Boc) group. nih.gov
The synthesis can be summarized in the following steps:
Protection: The amino group of a heterobifunctional PEG is selectively protected, for example, with a Boc group. nih.gov
Activation: A succinimidyl carbonate (SC) group is introduced at the hydroxyl end of the Boc-protected PEG. nih.gov
Conjugation: The activated PEG derivative (Boc-PEG-SC) readily reacts with the primary amine of DSPE to form a stable urethane (B1682113) linkage. nih.gov
Deprotection: The Boc protecting group is removed through acidolysis, yielding the final DSPE-PEG(2000)-amine conjugate with a free terminal amine group ready for further functionalization. nih.gov
This method allows for the production of a highly pure and reactive PEG-lipid conjugate, which serves as the foundation for subsequent derivatization.
Strategies for Terminal Amine Functionalization
The terminal amine on the PEG chain is a nucleophilic handle that can be functionalized through various chemical reactions, most commonly via amide bond formation with carboxylic acids or reactions with activated esters like N-hydroxysuccinimide (NHS) esters. broadpharm.combroadpharm.com This reactivity allows for the stable conjugation of diverse functional moieties.
Covalent Conjugation to Targeting Ligands
A primary application of DSPE-PEG(2000)-amine is to attach targeting ligands to the surface of nanocarriers, thereby directing them to specific cells or tissues. This strategy enhances the therapeutic efficacy and reduces off-target effects.
Folic Acid Conjugation: The vitamin folic acid is a well-known targeting ligand for cancer therapy, as the folate receptor is overexpressed on the surface of many tumor cells. The amine group of DSPE-PEG(2000)-amine can be covalently linked to the γ-carboxyl group of folic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This creates folate-displaying nanoparticles that can selectively target and enter cancer cells.
Aptide Conjugation: High-affinity peptides, or "aptides," can also be used as targeting ligands. For instance, an aptide specific to the extra domain B (EDB) of fibronectin, a marker of tumor angiogenesis, has been conjugated to DSPE-PEG-amine to create cancer-targeting liposomes. thno.org
| Targeting Ligand | Conjugation Chemistry Example | Target Receptor/Marker |
| Folic Acid | Amine-carboxyl coupling via DCC | Folate Receptor |
| Fibronectin-binding Aptide (APTEDB) | Amine reaction with activated ester | Extra Domain B of Fibronectin |
Attachment to Reporter Molecules and Imaging Probes
For diagnostic and research applications, DSPE-PEG(2000)-amine can be used to anchor imaging agents or reporter molecules to nanoparticles. This enables real-time tracking of the nanoparticles in vivo and visualization of their accumulation at target sites. For example, it has been utilized in the synthesis of fluorescein (B123965) isothiocyanate (FITC)-loaded mesoporous silica (B1680970) nanoparticles, where the phospholipid-PEG conjugate aids in biofunctionalization for imaging applications.
Bioconjugation to Peptides, Proteins, and Nucleic Acids
The terminal amine facilitates the bioconjugation of a wide range of biological macromolecules, expanding the functional possibilities of the resulting nanoparticles. biochempeg.com
Peptides: Cell-penetrating peptides, such as Pep-1, have been conjugated to DSPE-PEG(2000)-amine to enhance the intracellular delivery of nanoparticle cargo. researchgate.net
Proteins: The amine group can be used to attach large proteins like antibodies or enzymes. This is often achieved by first converting the amine to a different reactive group, such as a maleimide (B117702), which can then react with free thiols on the protein. biochempeg.comnih.gov This approach is fundamental for creating antibody-drug conjugates and other targeted biologics.
Nucleic Acids: Aptamers and other nucleic acid-based ligands can be conjugated to the amine group, often through an activated ester linkage, to confer targeting capabilities to the nanocarrier. biochempeg.com
Generation of Advanced PEG-Lipid Derivatives
The primary amine of DSPE-PEG(2000)-amine is not only a point of direct attachment but also a stepping stone for creating more advanced derivatives with different reactive functionalities.
Maleimide Functionalization Strategies
One of the most common and useful derivatizations is the conversion of the terminal amine to a maleimide group. nih.gov Maleimide-functionalized PEG-lipids are highly valuable because they react specifically and efficiently with thiol (sulfhydryl) groups under mild conditions (pH 6.5-7.5) to form stable thioether bonds. nanocs.netbroadpharm.com This is a preferred method for conjugating cysteine-containing peptides and proteins. avantiresearch.com
A typical synthesis involves reacting DSPE-PEG(2000)-amine with a bifunctional linker, such as N-succinimidyl-3-maleimidopropionate (SMP). researchgate.net The NHS ester of SMP reacts with the amine on the PEG chain, resulting in the desired DSPE-PEG(2000)-maleimide. researchgate.net
| Reagent 1 | Reagent 2 | Solvent/Catalyst | Product |
| amino-PEG(2000)-DSPE | N-succinimidyl-3-maleimidopropionate | Dichloromethane (CH2Cl2) / Triethylamine (B128534) | Mal-PEG(2000)-DSPE |
This maleimide-activated lipid is a key component for producing antibody-coupled liposomes and lipid nanoparticles for targeted therapies, including advanced systems for delivering mRNA to generate CAR-T cells in vivo. researchgate.netbio-techne.com
Carboxylic Acid and N-Hydroxysuccinimide (NHS) Ester Derivatives
The conversion of the terminal amine of DSPE-PEG(2000)-amine into a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester is a fundamental step in many bioconjugation strategies. These derivatives provide a reactive handle for coupling with amine-containing molecules such as proteins, peptides, and certain small molecule drugs.
Carboxylic Acid Derivatives:
The synthesis of DSPE-PEG(2000)-carboxylic acid from its amine counterpart typically involves a reaction with a cyclic anhydride, such as succinic anhydride. In this reaction, the primary amine attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the ring and the formation of an amide bond, with a terminal carboxylic acid group. This reaction is often carried out in an aprotic polar solvent like dimethylformamide (DMF) in the presence of a base like triethylamine (TEA) to neutralize the resulting carboxylic acid.
Another approach involves the use of a heterobifunctional PEG linker that already contains a protected carboxylic acid group. This linker is first coupled to DSPE, and then the protecting group is removed to expose the terminal carboxylic acid.
N-Hydroxysuccinimide (NHS) Ester Derivatives:
DSPE-PEG(2000)-NHS ester is a highly valuable intermediate for bioconjugation due to the reactivity of the NHS ester towards primary amines, forming a stable amide bond. creativepegworks.com The synthesis of the NHS ester derivative starts from DSPE-PEG(2000)-carboxylic acid. The carboxylic acid is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). nih.govavantiresearch.com This reaction forms the active NHS ester, which can then be isolated and used for subsequent conjugation reactions. nih.govavantiresearch.com The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive NHS ester. nih.gov
These derivatives are instrumental in creating targeted drug delivery systems. For example, DSPE-PEG(2000)-NHS has been used to conjugate the H6 peptide for targeting breast cancer. Similarly, DSPE-PEG(2000)-COOH can be activated to covalently link doxorubicin. nih.gov
Table 1: Synthesis of Carboxylic Acid and NHS Ester Derivatives
| Derivative | Starting Material | Key Reagents | Reaction Type | Key Feature |
|---|---|---|---|---|
| DSPE-PEG(2000)-Carboxylic Acid | DSPE-PEG(2000)-amine | Succinic anhydride, Triethylamine | Acylation | Introduces a terminal carboxyl group for further functionalization. medchemexpress.comnanocs.netavantiresearch.com |
| DSPE-PEG(2000)-NHS Ester | DSPE-PEG(2000)-Carboxylic Acid | EDC, NHS | Esterification | Creates a highly reactive group for efficient conjugation to amine-containing molecules. creativepegworks.comavantiresearch.com |
Thiol and Hydrazide Modifications
Introducing thiol or hydrazide functionalities onto DSPE-PEG(2000)-amine opens up alternative conjugation chemistries, expanding the repertoire of molecules that can be attached to the lipid-PEG conjugate.
Thiol Modifications:
A common method to introduce a thiol group is through the reaction of DSPE-PEG(2000)-amine with Traut's reagent (2-iminothiolane). This reaction proceeds under mild conditions and results in the formation of a sulfhydryl-reactive derivative. The primary amine of the lipid-PEG attacks the iminothiolane, leading to the introduction of a free thiol group. nih.gov These thiol-modified lipids are particularly useful for conjugation with maleimide-functionalized molecules, forming a stable thioether bond. medchemexpress.combroadpharm.com
Hydrazide Modifications:
Hydrazide-terminated DSPE-PEG can be synthesized from DSPE-PEG(2000)-amine. One method involves a two-step process where the amine is first converted into a thiol-modified polymer, which is then reacted with a heterobifunctional linker containing a hydrazide group, such as 4-(4-maleimidophenyl)butyric acid hydrazide (MPBH). nih.gov Alternatively, a heterobifunctional PEG derivative with a protected hydrazide group can be reacted with DSPE, followed by deprotection to yield the hydrazide-functionalized lipid-PEG. nih.gov This method allows for the linkage of various ligands through a hydrazone bond, which can be designed to be cleavable under specific pH conditions. nih.govnanosoftpolymers.com
Table 2: Thiol and Hydrazide Modifications of DSPE-PEG(2000)-amine
| Modification | Key Reagents | Resulting Functional Group | Common Conjugation Partner | Bond Formed |
|---|---|---|---|---|
| Thiolation | Traut's Reagent (2-iminothiolane) | Thiol (-SH) nih.gov | Maleimide | Thioether medchemexpress.combroadpharm.com |
| Hydrazide Synthesis | Traut's Reagent, MPBH or Boc-protected hydrazide PEG nih.govnih.gov | Hydrazide (-CONHNH2) nih.gov | Aldehydes, Ketones | Hydrazone nih.govnanosoftpolymers.com |
Azide (B81097) and Biotin (B1667282) Conjugate Synthesis
The introduction of azide and biotin moieties onto DSPE-PEG(2000)-amine provides powerful tools for "click chemistry" and high-affinity protein binding, respectively.
Azide Synthesis:
DSPE-PEG(2000)-azide is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. medchemexpress.combroadpharm.com These reactions are highly efficient and specific, making them ideal for bioconjugation. The synthesis of DSPE-PEG(2000)-azide from the corresponding amine can be achieved through a diazo transfer reaction. This typically involves reacting the amine with a sulfonyl azide reagent, such as triflyl azide (TfN3), in the presence of a copper catalyst.
Biotin Conjugate Synthesis:
Biotin, with its exceptionally high affinity for avidin (B1170675) and streptavidin, is a popular choice for non-covalent bioconjugation. nanosoftpolymers.com DSPE-PEG(2000)-biotin can be readily synthesized by reacting DSPE-PEG(2000)-amine with an activated form of biotin, such as biotin-NHS ester. This reaction forms a stable amide bond between the lipid-PEG and biotin. nanosoftpolymers.com The resulting DSPE-PEG(2000)-biotin can be incorporated into liposomes or nanoparticles, allowing for their subsequent binding to streptavidin-conjugated antibodies or other proteins for targeted delivery or diagnostic applications. nanocs.netsigmaaldrich.comavantiresearch.com
Table 3: Synthesis of Azide and Biotin Conjugates
| Conjugate | Starting Material | Key Reagents | Reaction Type | Application |
|---|---|---|---|---|
| DSPE-PEG(2000)-Azide | DSPE-PEG(2000)-amine | Triflyl azide, Copper catalyst | Diazo transfer | Click Chemistry (CuAAC, SPAAC) medchemexpress.comavantiresearch.com |
| DSPE-PEG(2000)-Biotin | DSPE-PEG(2000)-amine | Biotin-NHS ester | Amidation | Avidin/Streptavidin-based targeting and detection nanosoftpolymers.comnanocs.net |
Biophysical and Biochemical Mechanisms in Complex Nanocarrier Systems
Role in Nanocarrier Stabilization and Extended Systemic Circulation
The incorporation of DSPE-PEG(2000)-amine into nanocarriers, such as liposomes and nanoparticles, is a key strategy to enhance their stability and prolong their circulation time in the bloodstream. This is achieved through a combination of "stealth" properties, improved colloidal stability, and modulation of surface characteristics.
"Stealth" Properties and Reticulo-Endothelial System Evasion
A primary challenge for nanocarriers in vivo is their rapid clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES), which is predominantly located in the liver and spleen. The PEG component of DSPE-PEG(2000)-amine plays a crucial role in mitigating this issue. The hydrophilic and flexible PEG chains form a hydrated layer on the surface of the nanocarrier, which sterically hinders the adsorption of opsonins, the plasma proteins that mark foreign particles for phagocytic uptake. nih.govnih.gov This "stealth" characteristic makes the nanocarriers less visible to the immune system, thereby reducing their uptake by macrophages and extending their circulation half-life. nih.gov The effectiveness of this stealth property is dependent on the grafting density of the PEG chains on the nanocarrier surface.
The amine functionality of DSPE-PEG(2000)-amine allows for the conjugation of targeting ligands, which can further enhance the therapeutic efficacy of the nanocarrier by directing it to specific tissues or cells. glpbio.comnanosoftpolymers.comtcichemicals.comtcichemicals.com
Enhancement of Liposome (B1194612) and Nanoparticle Colloidal Stability
DSPE-PEG(2000)-amine significantly contributes to the colloidal stability of nanocarrier suspensions, preventing their aggregation and fusion. The PEG chains provide a steric barrier between nanoparticles, counteracting the attractive van der Waals forces that can lead to aggregation. This is particularly important in biological fluids where high salt concentrations can screen the electrostatic repulsion that might otherwise stabilize the nanoparticles.
The impact of DSPE-PEG(2000) on the physicochemical properties of nanoparticles has been demonstrated in various studies. For instance, the incorporation of DSPE-PEG(2000) into nanoparticle formulations can influence their size and surface charge, which are critical parameters for their stability and in vivo behavior.
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
|---|---|---|---|
| DSPE-PEG(2000) alone | 52.0 | -38.0 | 0.952 |
| DSPE-PEG(2000)/Soluplus (10:1 w/w) | 36.5 | -28.5 | 0.900 |
| DSPE-PEG(2000)/Soluplus (5:1 w/w) | 80.8 | -29.2 | 0.644 |
| DSPE-PEG(2000)/Soluplus (4:1 w/w) | 128.1 | -28.1 | 0.295 |
| DSPE-PEG(2000)/Soluplus (1:1 w/w) | 116.6 | -13.7 | 0.112 |
Data adapted from a study characterizing nanoparticles prepared with DSPE-PEG2000 and Soluplus, demonstrating the influence of the DSPE-PEG2000 ratio on particle size and surface charge. mdpi.com
Influence on Interfacial Tension and Surface Properties
The amphiphilic nature of DSPE-PEG(2000)-amine, with its hydrophobic DSPE anchor and hydrophilic PEG chain, allows it to act as a surfactant, modifying the interfacial properties of nanocarriers. By localizing at the interface between the nanocarrier and the surrounding aqueous medium, it can reduce the interfacial tension. This reduction in interfacial tension is a key factor in the thermodynamic stabilization of the nanoparticle suspension.
Modulation of Cellular and Tissue Interactions
DSPE-PEG(2000)-amine not only influences the systemic fate of nanocarriers but also plays a significant role in their interactions with cells and tissues. This includes mediating targeted uptake and affecting the properties of biological membranes.
Targeted Cellular Uptake and Internalization Mechanisms
The terminal amine group of DSPE-PEG(2000)-amine provides a versatile handle for the covalent attachment of targeting moieties such as antibodies, peptides, and other ligands. glpbio.comnanosoftpolymers.comtcichemicals.comtcichemicals.com This allows for the engineering of nanocarriers that can specifically recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells. This targeted approach can significantly enhance the cellular uptake of the nanocarrier and its therapeutic payload, while minimizing off-target effects.
For example, nanoliposomes co-delivering quercetin (B1663063) and temozolomide (B1682018), formulated with DSPE-PEG2000, were rapidly taken up by U87 glioma cells in vitro. nih.gov This enhanced uptake was attributed to the nanoliposomal formulation, which facilitated higher intracellular drug concentrations compared to the free drugs. nih.gov
| Cell Line | Formulation | Observation |
|---|---|---|
| U87 glioma cells | QUE/TMZ-NLs (DSPE-PEG2000 based) | Rapidly taken up by cells in vitro. nih.gov |
| HeLa cells | LNP/mEGFP with 1.5% DMG-PEG | Highest cellular uptake observed. mdpi.com |
Effects on Biological Membrane Fluidity and Permeability
The interaction of DSPE-PEG(2000)-amine-containing nanocarriers with cell membranes can lead to alterations in membrane fluidity and permeability. The insertion of the DSPE lipid anchor into the lipid bilayer of the cell membrane can disrupt the local lipid packing, leading to an increase in membrane fluidity.
Conversely, the presence of the PEG chains can also influence membrane properties. Studies have shown that the incorporation of DSPE-PEG can decrease the permeability of liposomal membranes to certain molecules in a buffer solution. nih.gov However, the effect on permeability can be complex and dependent on the specific marker molecule and the surrounding environment.
Investigations into Paracellular Pathway Modulation and Tight Junction Protein Dynamics
The regulation of paracellular pathways, governed by the dynamic nature of tight junctions (TJs), is a critical aspect of maintaining cellular barrier integrity. Certain excipients used in complex nanocarrier systems are being investigated for their potential to modulate these pathways, thereby influencing the transport of therapeutic agents across cellular layers. While direct and extensive research specifically on DSPE-PEG(2000)-amine (sodium salt) and its impact on tight junction protein dynamics is still an emerging area, studies on the broader class of DSPE-PEG polymers offer valuable insights.
Research has indicated that DSPE-PEG polymers have the potential to influence the expression levels of key tight junction-associated proteins. For instance, studies involving DSPE-PEG conjugates have reported a downregulation in the expression of proteins such as Zonula Occludens-1 (ZO-1) and occludin. bjmu.edu.cn This modulation of TJ proteins suggests a mechanism by which these polymers could enhance paracellular transport. The downregulation of these structural proteins may lead to a transient and reversible opening of the tight junctions, facilitating the passage of molecules through the paracellular space.
Self-Assembly Characteristics and Supramolecular Organization
The amphiphilic nature of DSPE-PEG(2000)-amine, possessing a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal amine group, drives its self-assembly into various supramolecular structures in aqueous environments. These characteristics are fundamental to its application in the formation of nanocarrier systems.
Micelle Formation and Critical Micelle Concentration Determination
In aqueous solutions, DSPE-PEG(2000)-amine monomers spontaneously self-assemble into micelles above a certain threshold known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, where the DSPE lipid tails aggregate to form a core that is shielded from the aqueous environment by the hydrophilic PEG chains, which form a protective corona.
The CMC of DSPE-PEG(2000) has been determined to be in the micromolar range, indicating a high stability of the resulting micelles upon dilution. The presence of the long PEG chain contributes to the low CMC value. The terminal amine group can influence the surface properties and interactions of the micelles.
Table 1: Critical Micelle Concentration of DSPE-PEG Derivatives
| Compound | Critical Micelle Concentration (CMC) | Reference |
| DSPE-PEG(2000) | Approximately 1 µM |
This table presents the approximate CMC for the general DSPE-PEG(2000) structure, which is indicative for the amine derivative.
Integration into Lipid Bilayers and Nanostructural Architectures
DSPE-PEG(2000)-amine is frequently incorporated into the lipid bilayers of liposomes and other lipid-based nanoparticles. When integrated into a lipid membrane, the hydrophobic DSPE portion embeds within the lipid core of the bilayer, while the hydrophilic PEG-amine chain extends from the surface into the aqueous surroundings.
This "PEGylation" of liposomes and nanostructures confers several advantageous properties. The PEG corona provides a steric barrier that reduces the opsonization of the nanoparticles by plasma proteins, thereby prolonging their circulation time in the bloodstream. The terminal amine group offers a valuable site for the covalent attachment of targeting ligands, such as antibodies or peptides, to direct the nanocarriers to specific cells or tissues. nih.gov The incorporation of DSPE-PEG(2000)-amine has been utilized in the synthesis of solid lipid nanoparticles and thermosensitive liposomes for various biomedical applications. sigmaaldrich.com
The presence of DSPE-PEG(2000)-amine within a lipid bilayer can also influence the physical properties of the nanostructure, such as its size, stability, and surface charge. The ability to modify the surface of these nanocarriers through the amine functionality makes DSPE-PEG(2000)-amine a versatile component in the design of sophisticated drug delivery systems. sigmaaldrich.com
Table 2: Applications of DSPE-PEG(2000)-amine in Nanostructural Architectures
| Nanostructure | Role of DSPE-PEG(2000)-amine | Reference |
| Solid Lipid Nanoparticles | Synthesis and surface functionalization | sigmaaldrich.com |
| Thermosensitive Liposomes | Component for stability and drug delivery | |
| Amine-functionalized Vesicles | Preparation and surface modification | sigmaaldrich.com |
| Small Unilamellar Vesicles | Preparation and stabilization | sigmaaldrich.com |
| Liposomes | Surface modification for targeted delivery | sigmaaldrich.comnih.gov |
Applications in Engineered Biomedical Delivery Systems
Lipid-Based Nanocarriers
DSPE-PEG(2000)-amine is a cornerstone in the formulation of various lipid-based nanocarriers, where it plays a multifaceted role in enhancing stability, prolonging circulation, and enabling targeted delivery.
In liposomal formulations, DSPE-PEG(2000)-amine is incorporated into the lipid bilayer to create what are commonly known as "stealth" liposomes. The PEG chain extends from the liposome (B1194612) surface, forming a hydrated layer that sterically hinders the adsorption of plasma proteins (opsonins), thereby reducing uptake by the reticuloendothelial system (RES). nih.gov This "stealth" effect significantly prolongs the circulation half-life of the liposomes, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. dovepress.com
The terminal amine group of DSPE-PEG(2000)-amine is crucial for the development of targeted liposomes. This reactive group allows for the covalent conjugation of various targeting moieties. For instance, research has shown the successful conjugation of anti-CD44 antibodies to the surface of liposomes using DSPE-PEG(2000)-maleimide, a derivative of DSPE-PEG(2000)-amine, for targeted delivery to tumor cells overexpressing the CD44 receptor. dovepress.com In one study, the resulting immunoliposomes, with an average diameter of 39.73 nm and a zeta potential of -6.79 mV, demonstrated an encapsulation efficiency of 87.6% for the model drug timosaponin AIII. dovepress.com Furthermore, the molecular weight of the PEG chain has been found to be a critical factor, with DSPE-PEG(2000) providing a balance between stealth properties and the ability of the targeting ligand to interact with its receptor. dovepress.com Studies have also explored the use of DSPE-PEG(2000)-amine in creating thermosensitive liposomes for the delivery of anticancer agents. medchemexpress.com
| Property | Value | Reference |
| Average Diameter of anti-CD44-conjugated liposomes | 39.73 nm | dovepress.com |
| Zeta Potential of anti-CD44-conjugated liposomes | -6.79 mV | dovepress.com |
| Encapsulation Efficiency (Timosaponin AIII) | 87.6% | dovepress.com |
DSPE-PEG(2000)-amine is also utilized in the construction of solid lipid nanoparticles (SLNs), which are colloidal carriers made from solid lipids. The incorporation of DSPE-PEG(2000)-amine into SLNs serves multiple purposes. Similar to its role in liposomes, the PEG moiety provides a stealth coating, enhancing systemic circulation time. nih.gov The amine functionality enables the attachment of targeting ligands for active targeting of specific cells or tissues.
Research has demonstrated the use of DSPE-PEG(2000)-amine to PEGylate curcumin-loaded SLNs. nih.gov In these studies, differential scanning calorimetry (DSC) confirmed the interaction of the PEGylated lipid with the SLN structure, with the stearoyl chains of the DSPE inserting into the lipid core and the PEG chains protruding from the surface. nih.gov The use of DSPE-PEG(2000)-amine has been noted in the synthesis of SLNs for the delivery of various anticancer agents. medchemexpress.commedchemexpress.com The terminal amine group can be used to couple antibodies, for example, to facilitate targeted delivery to brain tumors. mdpi.com
| Nanoparticle Type | Key Finding | Reference |
| Curcumin-loaded PEGylated SLNs | DSC studies indicated the localization of DSPE-PEG(2000) on the outer layer of the SLNs. | nih.gov |
| Bevacizumab-conjugated Nanostructured Lipid Carriers (NLCs) | Docetaxel-loaded NLCs containing DSPE-PEG(2000)-maleimide were successfully coupled to thiolated bevacizumab for targeted glioblastoma therapy. | mdpi.com |
DSPE-PEG(2000)-amine is an amphiphilic molecule that can self-assemble in aqueous solutions to form polymeric micelles. nih.gov These micelles possess a core-shell structure, with the hydrophobic DSPE forming the core, which can encapsulate poorly water-soluble drugs, and the hydrophilic PEG forming the shell, which provides stability and biocompatibility. nih.govnih.gov The critical micelle concentration (CMC) of DSPE-PEG(2000) is low, which contributes to the stability of the micelles upon dilution in the bloodstream. nih.govsigmaaldrich.com
The amine group at the terminus of the PEG chain allows for the surface functionalization of these micelles with targeting ligands. For example, DSPE-PEG(2000)-amine has been used to prepare micelles loaded with isoliquiritigenin (B1662430) (ISL) and surface-modified with the brain-targeting peptide angiopep-2 for the treatment of ischemic stroke. nih.gov These micelles had an average particle size of 40.87 ± 4.82 nm and a drug loading of 7.63 ± 2.62%. nih.gov In another study, pH-sensitive mixed polymeric micelles were developed using DSPE-PEG(2000) and a poly(histidine)-PEG conjugate for the cytosolic delivery of paclitaxel (B517696). nih.gov These mixed micelles, with a diameter of 110 to 135 nm, demonstrated an encapsulation efficiency of 88% and a drug loading content of 5%. nih.gov
| Micelle Formulation | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Isoliquiritigenin-loaded, angiopep-2-targeted micelles | 40.87 ± 4.82 | 7.63 ± 2.62 | 68.17 ± 6.23 | nih.gov |
| Paclitaxel-loaded, pH-sensitive mixed micelles | 110 - 135 | 5 | 88 | nih.gov |
Hybrid Nanoparticle Engineering
DSPE-PEG(2000)-amine is also a key component in the engineering of hybrid nanoparticles, where it is used to bridge the gap between different material types, conferring lipid-like properties and functionalities to non-lipid cores.
In the context of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), DSPE-PEG(2000)-amine can be integrated into the formulation to create a lipid-polymer hybrid structure. mdpi.comnih.gov This approach combines the robust and biodegradable nature of the polymeric core with the biocompatible and functionalizable surface provided by the lipid-PEG conjugate.
For instance, DSPE-PEG(2000)-COOH, a carboxylated derivative readily synthesized from the amine, has been used to create a lipid shell around a PLGA core for the targeted delivery of curcumin (B1669340). nih.gov The carboxyl groups were then used to conjugate epithelial cell adhesion molecule (EpCAM) aptamers for targeting colorectal adenocarcinoma cells. nih.gov In another application, DSPE-PEG(2000)-amine was used in the formulation of magnetic PLGA/lipid nanoparticles for brain-targeted delivery. The amine groups on the surface of these hybrid nanoparticles were conjugated to the trans-activating transcriptor (TAT) peptide to enhance cellular uptake.
| Hybrid Nanoparticle System | Core Material | Surface Functionalization | Application | Reference |
| Aptamer-functionalized nanoparticles | PLGA | DSPE-PEG(2000)-COOH and EpCAM aptamer | Targeted delivery of curcumin to colorectal cancer cells | nih.gov |
| TAT-conjugated magnetic nanoparticles | PLGA | DSPE-PEG(2000)-amine and TAT peptide | Brain-targeted drug delivery |
DSPE-PEG(2000)-amine has been employed to modify the surface of mesoporous silica (B1680970) nanoparticles (MSNs), which are promising carriers for controlled drug release due to their high surface area and tunable pore size. atlantis-press.com The functionalization of MSNs with DSPE-PEG(2000)-amine improves their biocompatibility and provides a means for attaching targeting ligands. atlantis-press.com
Research has shown that DSPE-PEG(2000)-amine can be used to cap fluorescein (B123965) isothiocyanate-loaded MSNs. The amine group can be further conjugated to various functional molecules to enhance cellular targeting and uptake. The PEGylation of MSNs with molecules like DSPE-PEG(2000)-amine can create a "shield effect," which helps the nanoparticles evade the reticuloendothelial system and prolong their circulation time in the body. atlantis-press.com This surface modification can also improve the water suspensibility of the MSNs and decrease non-specific protein binding.
| MSN Functionalization | Key Improvement | Application | Reference |
| DSPE-PEG(2000)-amine capping | Improved biocompatibility and provides a handle for further conjugation | Imaging and targeted drug delivery | |
| PEGylation via aminated intermediates | Enhanced water suspensibility and reduced non-specific protein binding | Drug delivery |
Lipid-Polymer Hybrid System Fabrication
DSPE-PEG(2000)-amine is a key ingredient in the fabrication of lipid-polymer hybrid nanoparticles (LPHNPs), which synergistically combine the advantageous properties of both liposomes and polymeric nanoparticles. These hybrid systems typically consist of a biodegradable polymeric core, which encapsulates the therapeutic agent, surrounded by a lipid layer that includes DSPE-PEG(2000)-amine. This outer shell enhances the biocompatibility and stability of the nanoparticles. mfd.org.mkmdpi.com
The fabrication of these systems often involves a single-step nanoprecipitation method, where a solution of the polymer (e.g., PLGA) and the drug is added to an aqueous solution containing the lipids, including DSPE-PEG(2000)-amine. This process leads to the self-assembly of the nanoparticles. The inclusion of DSPE-PEG(2000)-amine serves multiple purposes: the PEG component provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time, while the terminal amine group offers a valuable site for the attachment of targeting ligands. biochempeg.com The result is a core-shell structure with a polymeric core for sustained drug release and a functionalizable lipid-PEG shell for improved stability and targeted delivery. nih.govnih.gov
Research has shown that the concentration of DSPE-PEG(2000) can influence the physicochemical properties of the resulting nanoparticles, such as their size and surface charge. For instance, studies have demonstrated the formulation of dual-drug loaded LPHNPs with a z-average size of 124 nm and a zeta potential of -1.14 mV. mfd.org.mk The ability to modulate these properties is crucial for optimizing the in vivo performance of the delivery system.
Nucleic Acid and Gene Delivery Systems
The delivery of genetic material, such as messenger RNA (mRNA) and plasmid DNA (pDNA), holds immense therapeutic potential. DSPE-PEG(2000)-amine plays a pivotal role in the formulation of non-viral vectors, particularly lipid nanoparticles (LNPs), for the effective delivery of these nucleic acids.
mRNA Delivery Platforms
DSPE-PEG(2000)-amine is a component in LNP formulations for mRNA delivery, contributing to the stability and delivery efficiency of the nanoparticles. polysciences.comkyforabio.com The PEGylated surface of the LNPs helps to prevent aggregation and reduces non-specific interactions with proteins in the bloodstream, thereby extending their circulation time. mdpi.com
The molar ratio of DSPE-PEG(2000)-amine within the LNP formulation is a critical parameter that can be optimized to enhance transfection efficiency. Studies have shown that while a certain amount of PEGylation is beneficial for stability, excessive PEG can hinder the interaction of the LNP with target cells and subsequent endosomal escape, potentially reducing transfection efficiency. mdpi.com For example, in one study, varying the molar ratio of DMG-PEG2000 (a similar PEGylated lipid) in LNPs demonstrated a bell-shaped relationship with in vitro transfection efficiency in HeLa and DC2.4 cells, with an optimal concentration of 1.5% yielding the highest mRNA expression. mdpi.com Another study demonstrated that novel LNPs containing DSPE-PEG2000-amine showed efficient mRNA transfection in RAW 264.7 cells. nih.gov
DNA Vaccination Strategies
The development of effective and safe DNA vaccines is a significant goal in modern medicine. mdpi.com DSPE-PEG(2000)-amine is utilized in the formulation of delivery systems for DNA vaccines to enhance their immunogenicity. By incorporating DSPE-PEG(2000)-amine into nanocarriers, it is possible to protect the plasmid DNA from degradation, improve its cellular uptake, and consequently, trigger a more robust immune response.
While specific studies detailing the in vivo efficacy of DNA vaccines delivered solely by DSPE-PEG(2000)-amine formulations are emerging, the principle relies on the ability of the PEGylated nanoparticles to efficiently deliver the DNA payload to antigen-presenting cells (APCs). The amine functionality can also be used to attach adjuvants or targeting moieties to further enhance the immune response.
Theranostic System Development
Theranostics, which integrate diagnostic and therapeutic functionalities into a single platform, represent a paradigm shift in personalized medicine. DSPE-PEG(2000)-amine is a valuable component in the creation of these multifunctional nanoparticles. medchemexpress.comnih.gov
Integrated Molecular Imaging and Therapeutic Delivery Platforms
By incorporating both imaging agents and therapeutic drugs into nanoparticles formulated with DSPE-PEG(2000)-amine, it is possible to simultaneously visualize, target, and treat diseases like cancer. The terminal amine group of DSPE-PEG(2000)-amine can be used to conjugate imaging probes (e.g., fluorescent dyes, MRI contrast agents) and targeting ligands, while the nanoparticle core encapsulates the therapeutic agent. biochempeg.com
For example, theranostic nanoparticles have been developed using DSPE-PEG2000 to encapsulate both a chemotherapeutic drug and an imaging agent for cancer therapy and diagnosis. mdpi.com In one study, EGFR-targeted lipid-polymer hybrid nanoparticles were prepared with DSPE-PEG2000-Mal, carrying the chemotherapeutic agent irinotecan (B1672180) and the imaging agent indocyanine green for chemo-photothermal therapy of colorectal tumors. tandfonline.com Another study reported the development of DSPE-PEG2000 polymeric liposomes for the co-delivery of quercetin (B1663063) and temozolomide (B1682018) for the treatment of glioma, demonstrating enhanced drug delivery to the brain. nih.govnih.gov
Biomaterials and Surface Functionalization for Bio-Interfaces
The surface properties of implantable medical devices and other biomaterials are critical for their biocompatibility and long-term performance. DSPE-PEG(2000)-amine is employed to functionalize these surfaces to create a more favorable bio-interface.
Coating surfaces with DSPE-PEG(2000)-amine can significantly reduce non-specific protein adsorption, a primary event that often triggers an inflammatory response and leads to device failure. The hydrophilic and flexible PEG chains create a "protein-repellent" surface. The terminal amine groups can also be used to immobilize bioactive molecules, such as peptides or growth factors, to promote specific cellular interactions and tissue integration.
For instance, surfaces modified with DSPE-PEG-amine have been shown to reduce non-specific protein binding and cell adhesion. biochempeg.com This surface modification strategy is crucial for improving the biocompatibility of a wide range of medical implants and devices.
Cell Surface Re-engineering Approaches
Cell surface re-engineering involves the modification of a cell's outer membrane to introduce new functionalities. DSPE-PEG(2000)-amine is a key tool in this process, primarily through its ability to spontaneously insert into the cell's lipid bilayer. This "lipid fusion" or "lipid anchoring" approach allows for the decoration of cell surfaces with a variety of molecules. nih.gov
The process typically involves incubating the target cells with a solution containing DSPE-PEG(2000)-amine or its derivatives. The hydrophobic DSPE anchor integrates into the cell membrane, leaving the PEG chain and its terminal functional group exposed to the extracellular environment. nih.gov This method has been used to attach a range of molecules to cell surfaces, including:
Targeting Ligands: By conjugating antibodies, peptides, or other small molecules that bind to specific receptors, researchers can redirect cells to particular tissues or other cells.
Imaging Agents: Fluorophores or other imaging probes can be attached to the amine group, allowing for the tracking and visualization of cells in vitro and in vivo. avantiresearch.com
Bio-orthogonal Handles: The amine group can be modified to carry bio-orthogonal reactive groups, such as dibenzocyclooctyne (DBCO). This allows for subsequent "click chemistry" reactions to attach other molecules with high specificity and efficiency, without interfering with native biological processes. nih.gov
A study investigating the incorporation of anchor lipids into RAW 264.7 macrophage cell lines demonstrated the potential of this technique. nih.gov In this research, DSPE-PEG(2000) was functionalized with a DBCO group to create DSPE-PEG(2000)-DBCO. The efficiency of lipid insertion was found to be dependent on both the concentration of the anchor lipid and the incubation time. nih.gov
| Parameter | Condition | Observed Effect on Lipid Incorporation | Reference |
|---|---|---|---|
| Anchor Lipid Concentration | Increasing Concentrations | Increased incorporation efficiency | nih.gov |
| Incubation Time | Longer Incubation | Increased incorporation efficiency | nih.gov |
Biomedical Device Surface Modification and Passivation
The performance and longevity of biomedical devices, such as implants and surgical tools, are critically dependent on their interaction with biological systems. Unwanted protein adsorption and cell adhesion can lead to inflammation, implant rejection, and device failure. DSPE-PEG(2000)-amine plays a crucial role in mitigating these issues through surface modification and passivation. biochempeg.com
When coated onto the surface of a biomedical device, the DSPE-PEG(2000)-amine layer creates a hydrophilic and sterically hindered barrier. nih.govbiochempeg.com The PEG chains extend from the surface, creating a "brush-like" layer that repels proteins and cells, a phenomenon often referred to as "passivation." This process significantly improves the biocompatibility of the device. biochempeg.com
Key advantages of using DSPE-PEG(2000)-amine for surface modification include:
Reduced Protein Adsorption: The PEG layer minimizes non-specific binding of proteins from bodily fluids, which is often the initial step in the foreign body response. biochempeg.com
Prevention of Cell Adhesion: The anti-fouling properties of the PEG coating prevent cells from adhering to the device surface, reducing the risk of thrombus formation on blood-contacting devices and fibrous capsule formation around implants. biochempeg.com
Functionalization: The terminal amine group allows for the covalent attachment of bioactive molecules, such as anti-inflammatory agents or specific cell-adhesion ligands, to further enhance the device's function. broadpharm.com
Research has shown that PEG-based hydrogels can be used for applications such as sealing surgical wounds to prevent leakage and for tissue isolation during radiotherapy. biochempeg.com
| Application | Function of DSPE-PEG(2000)-amine | Outcome | Reference |
|---|---|---|---|
| Surgical Sealants | Forms a hydrogel that adheres to tissue | Prevents bleeding and infection | biochempeg.com |
| Implant Coatings | Creates a passivated surface | Reduces protein adsorption and cell adhesion | biochempeg.com |
| Drug-Eluting Devices | Provides a platform for drug conjugation | Localized and sustained drug release |
Research in Biosensing and Diagnostic Probe Functionalization
The amine functionality of DSPE-PEG(2000)-amine is instrumental in the development of advanced biosensors and diagnostic probes. medchemexpress.com This is because the amine group provides a convenient point of attachment for biorecognition elements, such as antibodies, enzymes, or nucleic acid probes, onto the sensor surface. medchemexpress.com
The general strategy involves first coating the sensor surface (e.g., a gold nanoparticle, a quantum dot, or a microelectrode) with DSPE-PEG(2000)-amine. The DSPE end anchors the molecule to the surface, while the PEG linker provides a spacer arm that extends the biorecognition element away from the surface, improving its accessibility to the target analyte and minimizing steric hindrance. nih.gov The terminal amine is then used to covalently link the biorecognition molecule. medchemexpress.com
This approach has been utilized in various biosensing platforms:
Immunoassays: Antibodies can be conjugated to the amine group to create highly specific sensors for detecting disease biomarkers. medchemexpress.com
Enzyme-Based Sensors: Enzymes can be immobilized on the sensor surface to detect their specific substrates.
Nucleic Acid-Based Sensors: DNA or RNA probes can be attached to detect complementary sequences for applications in genetic analysis and pathogen detection.
For instance, DSPE-PEG(2000)-amine has been used to coat the surface of fluorescein diacetate nanocrystals, providing an interface for antibody coupling. This modification resulted in a highly stable colloidal suspension with minimized non-specific interactions, a critical feature for reliable biosensing. medchemexpress.com
| Biosensor Component | Role of DSPE-PEG(2000)-amine | Example Application | Reference |
|---|---|---|---|
| Fluorescein Diacetate Nanocrystals | Surface coating for antibody conjugation | Development of biolabels with high colloidal stability | medchemexpress.com |
| Mesoporous Silica Nanoparticles | Surface functionalization for imaging applications | Improved water suspensibility and decreased non-specific protein binding | |
| Magnetic PLGA/Lipid Nanoparticles | Conjugation of trans-activating transcriptor for brain-targeted delivery | Enhanced cellular uptake and brain targeting |
Advanced Analytical and Characterization Methodologies
Spectroscopic Analysis of DSPE-PEG(2000)-amine and its Conjugates
Spectroscopic techniques are indispensable tools for the detailed analysis of DSPE-PEG(2000)-amine, offering information on its chemical composition, molecular structure, and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure and dynamics of DSPE-PEG(2000)-amine in various environments. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a thorough characterization. nih.gov
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is fundamental for the structural elucidation of DSPE-PEG(2000)-amine. nih.gov 2D NMR techniques such as COSY, TOCSY, HSQC, and HSQC-TOCSY are instrumental in assigning the complex spectra. nih.gov
The ¹H NMR spectrum of DSPE-PEG(2000)-amine exhibits characteristic signals corresponding to its different molecular fragments. The long alkyl chains of the distearoyl (DSPE) moiety give rise to intense signals in the upfield region (δ 1-1.5 ppm). researchgate.net The repeating ethylene (B1197577) glycol units of the PEG chain produce a prominent peak around 3.6 ppm. researchgate.netrsc.org The terminal amine group and adjacent methylene (B1212753) protons can also be identified at specific chemical shifts. rsc.org
Table 1: Representative ¹H NMR Chemical Shift Assignments for DSPE-PEG(2000)-amine and Conjugates.
This table is interactive. Click on the headers to sort the data.
| Functional Group | Approximate Chemical Shift (δ ppm) | Reference |
|---|---|---|
| DSPE Alkyl Chain (-(CH₂)n-) | 1.0 - 1.5 | researchgate.net |
| PEG Backbone (-O-CH₂-CH₂-) | 3.2 - 4.0 | researchgate.net |
| Terminal Amine Methylene (-CH₂-NH₂) | ~3.3 | rsc.org |
| Maleimide (B117702) (in conjugates) | ~6.7 | researchgate.net |
| RGD Peptide (in conjugates) | 4.0 - 4.4 | researchgate.net |
Chemical shift perturbation analysis is a sensitive method to probe the interactions between DSPE-PEG(2000)-amine and other molecules. nih.gov Upon binding of a ligand or drug molecule, changes in the chemical environment of the DSPE-PEG(2000)-amine nuclei lead to shifts in their corresponding NMR signals. nih.gov By monitoring these chemical shift changes, the binding site and affinity can be determined. nih.govnih.gov For instance, in studies with doxorubicin, significant chemical shift changes were observed for protons in the DSPE portion, indicating the location of the drug within the micelle. nih.gov
³¹P NMR spectroscopy is also employed to specifically probe the phosphate (B84403) headgroup of the DSPE moiety. The chemical shift of the phosphorus nucleus is sensitive to its local environment and can provide information on the formation of lipid assemblies and interactions at the lipid-water interface. mdpi.com Studies have shown that the ³¹P peak of DSPE-PEG(2000) appears around -11.21 ppm, and this can shift upon interaction with other molecules. mdpi.com
NMR relaxation studies provide valuable insights into the molecular dynamics and mobility of different parts of the DSPE-PEG(2000)-amine molecule. nih.govrsc.org The spin-lattice (T₁) and spin-spin (T₂) relaxation times are measured to understand the flexibility and motion of the DSPE and PEG segments. nih.gov
Generally, the flexible and highly mobile PEG chains exhibit longer T₂ relaxation times, resulting in sharper NMR signals. rsc.org In contrast, the more rigid DSPE lipid anchors, especially when incorporated into a nanoparticle or micelle core, have shorter T₂ relaxation times and consequently broader lines. rsc.org Variable temperature NMR studies can further elucidate the motional properties, as changes in temperature can affect the flexibility of the polymer chains and the fluidity of the lipid core. rsc.org Relaxation enhancement studies, for example using gadolinium chelates, can also be used to probe the accessibility of different parts of the molecule to the surrounding solvent. nih.gov
NMR is a powerful tool for characterizing the binding of ligands to DSPE-PEG(2000)-amine-based nanostructures. nih.govgmclore.org Techniques like saturation transfer difference (STD) NMR and Nuclear Overhauser Effect (NOE) spectroscopy are particularly useful.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in DSPE-PEG(2000)-amine and to confirm successful conjugation reactions. researchgate.netnih.gov The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds.
Key vibrational bands for DSPE-PEG(2000)-amine include:
C-H stretching: Aliphatic C-H stretching vibrations from the DSPE lipid chains are observed in the 2850-2950 cm⁻¹ region. researchgate.net
C=O stretching: The ester carbonyl groups of the DSPE moiety show a strong absorption band around 1730-1740 cm⁻¹. researchgate.netnih.govresearchgate.net
P=O stretching: The phosphate group exhibits a characteristic stretching vibration.
C-O-C stretching: The ether linkages of the PEG backbone give rise to a strong, broad band typically between 1050 and 1150 cm⁻¹. researchgate.net
N-H bending: The primary amine group can show bending vibrations.
When DSPE-PEG(2000)-amine is conjugated to other molecules, such as peptides or targeting ligands, new characteristic peaks appear in the FTIR spectrum, or existing peaks may shift. researchgate.net For example, the formation of an amide bond during conjugation is confirmed by the appearance of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for DSPE-PEG(2000)-amine and its Conjugates.
This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aliphatic C-H | Stretching | 2850 - 2950 | researchgate.net |
| Ester C=O | Stretching | 1730 - 1740 | researchgate.netnih.gov |
| Ether C-O-C | Stretching | 1050 - 1150 | researchgate.net |
| Amide I (in conjugates) | C=O Stretching | ~1650 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect and quantify molecules that contain chromophores, which are parts of a molecule that absorb light in the UV-Vis range. While DSPE-PEG(2000)-amine itself does not have a strong chromophore and shows minimal UV absorbance, this technique becomes highly valuable when the compound is conjugated to a chromophoric molecule, such as a drug, a peptide containing aromatic amino acids, or a fluorescent dye. nih.govresearchgate.netnih.gov
For instance, when DSPE-PEG(2000)-amine is conjugated to folic acid, a new absorption peak appears around 280 nm, which is characteristic of the folate moiety, thus confirming the successful conjugation. researchgate.net Similarly, the conjugation of fluorescent dyes like Cyanine 5.5 to DSPE-PEG(2000)-amine can be monitored by the appearance of the dye's characteristic absorption peak in the visible region. avantiresearch.com
UV-Vis spectroscopy can also be used to determine the concentration of the conjugated molecule by using a calibration curve of the free chromophore. rsc.org This allows for the calculation of the conjugation efficiency. rsc.org
Mass Spectrometry for Molecular Weight and Compositional Analysis
Mass spectrometry (MS) is an indispensable tool for the verification of the molecular weight and composition of DSPE-PEG(2000)-amine. Due to the polydispersity inherent in the polyethylene (B3416737) glycol (PEG) chain, the compound does not have a single molecular weight but rather a distribution of masses. The average molecular weight is approximately 2790.521 g/mol . avantiresearch.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing high-molecular-weight polymers like DSPE-PEG(2000)-amine. researchgate.net This technique can confirm the successful conjugation of the DSPE lipid anchor to the PEG-amine chain. In a typical analysis, the mass spectrum will show a distribution of peaks, each separated by 44 Da, corresponding to the repeating ethylene glycol monomer unit (-CH₂CH₂O-). This pattern confirms the presence and polydispersity of the PEG chain.
Furthermore, MS is crucial for confirming the successful synthesis of functionalized derivatives. For instance, when DSPE-PEG(2000)-amine is conjugated with other molecules, such as the chelating agent diethylenetriaminepentaacetic acid (DTPA), MS analysis can verify the covalent linkage by detecting a predictable increase in the mass-to-charge ratio (m/z) of the resulting product. nih.gov Similarly, conjugation of peptides like Asp₈ or targeting ligands like folate to the terminal amine group can be confirmed by MALDI-TOF MS, which would show the expected mass increase corresponding to the added moiety. nih.gov
Table 1: Molecular Properties of DSPE-PEG(2000)-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃₂H₂₆₆N₃O₅₄P (average) | avantiresearch.com |
| Average Formula Weight | 2790.521 | avantiresearch.com |
| Average Exact Mass | 2789.793 | avantiresearch.com |
Physicochemical Characterization of DSPE-PEG(2000)-amine-Containing Nanostructures
When incorporated into aqueous media, the amphiphilic nature of DSPE-PEG(2000)-amine, along with other lipids, drives the self-assembly of various nanostructures, such as liposomes and micelles. The therapeutic efficacy and biological fate of these nanocarriers are critically dependent on their physicochemical properties, including size, size distribution, and surface charge.
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index
Dynamic Light Scattering (DLS) is a fundamental technique used to determine the mean hydrodynamic diameter and the polydispersity index (PDI) of nanostructures in solution. The hydrodynamic diameter is the 'effective' size of the particle in liquid and includes the core structure as well as any solvated layers on the surface. The PDI is a measure of the heterogeneity of particle sizes in the sample, with values below 0.3 generally indicating a narrow and monodisperse size distribution, which is desirable for drug delivery applications.
Research has shown that DSPE-PEG(2000)-amine can be formulated into micelles and liposomes of varying sizes. For example, micelles loaded with cabozantinib (B823) were found to have a very small hydrodynamic diameter of approximately 11.7 nm, indicating the formation of compact core-shell structures. nih.gov In contrast, more complex liposomal formulations can be larger. The size is influenced by the composition and preparation method. mdpi.commdpi.com
Table 2: DLS Analysis of DSPE-PEG(2000)-amine Containing Nanostructures
| Formulation Type | Drug Loaded | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Source |
|---|---|---|---|---|
| DSPE-PEG2000 Micelles | Cabozantinib | 11.7 ± 1.2 | Not specified | nih.gov |
| DSPE-PEG2000 Micelles | Ridaforolimus (B1684004) | 33 ± 15 | Not specified | mdpi.com |
| Polymeric Micelles | None (radiolabeled) | 9.6 ± 0.6 | Not specified | nih.gov |
Zeta Potential Measurements for Surface Charge Determination
Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface, which is a critical factor for the stability of colloidal dispersions and their interaction with biological components. Nanoparticles with a zeta potential above ±30 mV are generally considered stable, as the surface charge is sufficient to induce electrostatic repulsion and prevent aggregation. nih.gov
The PEG component of DSPE-PEG(2000)-amine creates a hydrophilic, neutral shield that can reduce the absolute value of the zeta potential. This "stealth" characteristic helps to prevent opsonization and clearance by the mononuclear phagocyte system. mdpi.com For instance, cabozantinib-loaded DSPE-PEG2000 micelles exhibited a negative zeta potential of -15.70 mV. nih.gov The negative charge is often attributed to the phosphate group in the phospholipid head. In other formulations, such as radiolabeled polymeric micelles, the zeta potential was found to be nearly neutral at -2.7 mV. nih.gov The specific value can be influenced by the formulation's composition and the pH of the surrounding medium.
Table 3: Zeta Potential of DSPE-PEG(2000)-amine Containing Nanostructures
| Formulation Type | Zeta Potential (mV) | Significance | Source |
|---|---|---|---|
| Cabozantinib-loaded Micelles | -15.70 ± 1.24 | Indicates moderate stability and a negatively charged surface. | nih.gov |
| Radiolabeled Polymeric Micelles | -2.7 ± 1.1 | Nearly neutral surface, characteristic of a dense PEG shield. | nih.gov |
| DSPE-PEG2000/Soluplus (1/1 ratio) | -13.7 | Negative surface charge contributing to particle stability. | mdpi.com |
Small-Angle X-ray Scattering (SAXS) for Structural Dimensions and Form Factors
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique that provides detailed structural information about nanoparticles at the nanoscale, including their size, shape, and internal organization. By analyzing the scattering pattern of X-rays at very small angles, one can determine the form factor, which relates to the shape and size of individual particles, and the structure factor, which describes inter-particle interactions.
For DSPE-PEG(2000)-amine containing nanostructures, SAXS has been used to confirm the size and shape suggested by other methods like DLS. In a study of polymeric micelles, SAXS data exhibited well-defined local minima, consistent with the scattering profile of a monodisperse system of nanoparticles, and was used to estimate a mean diameter of ~10 nm. nih.gov SAXS can also provide detailed information about the bilayer structure of liposomes. It has been used to determine the thickness of the PEG layer on the liposome (B1194612) surface, revealing how the PEG chains transition from a "mushroom" configuration at low concentrations to a denser "brush" configuration at higher concentrations. researchgate.net This level of structural detail is crucial for understanding how these nanocarriers will behave in a biological environment. nih.gov
Microscopic Imaging Techniques for Morphological Assessment
Direct visualization of nanostructures is essential to confirm their morphology, size distribution, and integrity. Electron microscopy techniques provide high-resolution images that complement the ensemble data obtained from scattering methods.
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Nanostructure Visualization
Cryo-Transmission Electron Microscopy (Cryo-TEM) is a state-of-the-art imaging technique that allows for the visualization of nanoparticles in their native, hydrated state. nih.gov By rapidly vitrifying the aqueous sample, the formation of ice crystals is prevented, thus preserving the delicate morphology of self-assembled structures like liposomes and micelles. nih.gov
Cryo-TEM studies have been instrumental in characterizing DSPE-PEG(2000)-amine-containing nanostructures. Images have confirmed the formation of spherical liposomes and smaller, disk-like micelles in dispersions of DSPE-PEG2000 mixed with other phospholipids (B1166683) like DSPC and DPPC. researchgate.netnih.gov These studies have shown that the concentration of DSPE-PEG(2000)-amine plays a critical role in the final morphology; at higher molar fractions, there is a transition from vesicular structures (liposomes) to discoidal micelles. nih.gov Cryo-TEM can also visualize the internal nanostructure of more complex lipid nanoparticles, such as cubosomes and hexosomes, confirming their highly ordered internal lattices which are crucial for drug loading. aimspress.com This direct visualization provides invaluable confirmation of the size, shape, and lamellarity of the nanostructures.
Table 4: Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| DSPE-PEG(2000)-amine | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (sodium salt) |
| PEG | Polyethylene glycol |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry |
| DTPA | Diethylenetriaminepentaacetic acid |
| DLS | Dynamic Light Scattering |
| PDI | Polydispersity Index |
| SAXS | Small-Angle X-ray Scattering |
| Cryo-TEM | Cryo-Transmission Electron Microscopy |
| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine |
| DPPC | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine |
| Cabozantinib | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
| Ridaforolimus | (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-{(1R)-2-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-1-methylethyl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-aza-tricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone |
| Soluplus | Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer |
Biochemical and Biophysical Assays for Functional Properties
Determination of Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which the amphiphilic DSPE-PEG(2000)-amine molecules spontaneously self-assemble into stable micellar structures in an aqueous solution. This transition is crucial for its role as a carrier for hydrophobic agents. The determination of CMC is commonly achieved using fluorescence spectroscopy, which relies on the partitioning of a fluorescent probe between the aqueous and the hydrophobic micellar environments.
A widely used method involves a fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). As DSPE-PEG(2000)-amine concentration increases, the probe molecules move from the polar aqueous phase into the nonpolar core of the newly formed micelles. This change in the microenvironment of the probe results in a detectable shift in its fluorescence emission spectrum or intensity. By plotting the fluorescence intensity against the logarithm of the lipid-PEG conjugate concentration, the CMC can be identified as the point of sharp change in the slope of the curve.
Research has established that the CMC of DSPE-PEG conjugates is influenced by the length of the PEG chain. Studies have determined the CMC for DSPE-PEG(2000) to be in the low micromolar range, indicating a high propensity for self-assembly even at low concentrations. nih.govresearchgate.net This low CMC value is advantageous for maintaining the stability of micellar nanoparticles upon dilution in large volumes, a common scenario in various applications.
| Parameter | Compound | Methodology | Reported Value | Reference |
| Critical Micelle Concentration (CMC) | DSPE-PEG(2000) | Fluorescence Probe | ~0.5-1.5 µM | nih.gov |
| Critical Micelle Concentration (CMC) | DSPE-PEG(2000) | Not Specified | 1 x 10⁻⁶ M | sigmaaldrich.com |
Quantitative Analysis of Terminal Functional Groups
The presence and accessibility of the terminal amine group are critical for the functionality of DSPE-PEG(2000)-amine, as this group is the primary site for conjugation to targeting ligands, drugs, or imaging agents. broadpharm.com Therefore, quantitative analysis of these terminal groups is essential for quality control and for ensuring the efficiency of subsequent conjugation reactions.
Several methods are employed for the quantification of primary amine groups. A common colorimetric method is the 2,4,6-trinitrobenzene sulfonic acid (TNBSA) assay. TNBSA reacts specifically with primary amines under alkaline conditions to produce a soluble, colored product that can be quantified spectrophotometrically. By comparing the absorbance to a standard curve generated with a known amine-containing compound, the concentration of accessible amine groups on the DSPE-PEG(2000)-amine micelles can be determined. gitlab.io For instance, a TNBSA assay was used to determine the concentration of free amino groups in a DSPE-PEG(2000)-containing conjugate, yielding a concentration of 11.07 µg/mL, which confirmed the successful synthesis and availability of the amine terminus. gitlab.io
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful, non-destructive technique. It can be used to confirm the successful conversion of a precursor molecule (e.g., a hydroxyl- or carboxyl-terminated PEG) to the amine-terminated product. mdpi.com The appearance of characteristic proton resonances at a specific chemical shift corresponding to the methylene protons adjacent to the terminal amine group provides qualitative confirmation and can be used for quantitative analysis by comparing the signal integration to that of a known internal standard or other protons within the molecule. mdpi.com
| Method | Principle | Typical Application | Key Findings |
| TNBSA Assay | Colorimetric reaction of TNBSA with primary amines. | Quantification of accessible amine groups on micelles. | Enables determination of amine concentration (e.g., 11.07 µg/mL for a related conjugate). gitlab.io |
| ¹H NMR Spectroscopy | Detection of specific proton signals adjacent to the amine group. | Confirmation of end-group conversion and purity assessment. | Complete shift of terminal methylene proton resonance indicates >99% conversion. mdpi.com |
Fluorescence Polarization for Membrane Dynamics
Fluorescence polarization (or fluorescence anisotropy) is a sophisticated technique used to investigate the effects of substances like DSPE-PEG(2000)-amine on the fluidity and dynamics of lipid membranes. This assay provides insights into how nanoparticles formulated with this lipid-PEG might interact with cellular membranes. The principle lies in measuring the rotational mobility of a fluorescent probe embedded within a lipid bilayer.
In this assay, a lipophilic fluorescent probe, such as DPH, is incorporated into a model membrane (e.g., liposomes) or a biological membrane preparation. The membrane is then excited with plane-polarized light. The extent to which the emitted light is depolarized is a direct function of the probe's rotational freedom. A highly fluid membrane allows the probe to rotate rapidly, leading to significant depolarization (low polarization value). Conversely, a more rigid or viscous membrane restricts the probe's movement, resulting in less depolarization (high polarization value).
By introducing DSPE-PEG(2000)-amine or nanoparticles containing it to the membrane preparation, any changes in the polarization value can be measured. This indicates an alteration in membrane fluidity. Studies on similar DSPE-PEG polymers have used this technique to explore their mechanism of interaction with pulmonary membranes. nih.gov These investigations found that the DSPE-PEG conjugates did not cause significant changes in membrane fluidity, suggesting that their interaction does not grossly disrupt the membrane structure. nih.gov This methodology is directly applicable to assess the membrane interaction profile of DSPE-PEG(2000)-amine.
| Parameter Measured | Technique | Principle | Interpretation of Results |
| Membrane Fluidity | Fluorescence Polarization | Measures the rotational mobility of a fluorescent probe within a lipid bilayer. | An increase in polarization indicates decreased fluidity (membrane rigidification); a decrease indicates increased fluidity. |
Protein Expression Analysis (e.g., Western Blotting for Tight Junction Proteins)
To understand the impact of DSPE-PEG(2000)-amine on biological barriers, particularly those governed by tight junctions (TJs), protein expression analysis is employed. Tight junctions are protein complexes that seal the paracellular pathway between epithelial and endothelial cells. Western blotting is a widely used immunoassay to detect and quantify specific proteins, such as the key tight junction components claudin, occludin, and zonula occludens (ZO-1).
The typical workflow involves treating a cell monolayer (e.g., human epidermal keratinocytes or intestinal Caco-2 cells) with DSPE-PEG(2000)-amine. nih.gov Following treatment, the cells are lysed, and the total protein is extracted. The protein concentration is determined to ensure equal loading onto an SDS-polyacrylamide gel for electrophoresis, which separates the proteins by size. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). This membrane is incubated with primary antibodies that specifically bind to the target TJ protein (e.g., anti-ZO-1 or anti-occludin). A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is then added to bind to the primary antibody. The addition of a chemiluminescent substrate allows for the detection of the protein band, and the intensity of the signal, captured by an imaging system, corresponds to the amount of the protein.
Research on related DSPE-PEG polymers has shown that they can modulate the expression of tight junction proteins. nih.gov For example, studies have demonstrated that certain DSPE-PEG conjugates can down-regulate the expression levels of ZO-1 and occludin. nih.gov This suggests a potential mechanism for enhancing paracellular transport by opening these junctions, a finding that can be investigated specifically for the amine-terminated variant using this robust technique.
| Target Proteins | Methodology | Experimental Step | Purpose |
| ZO-1, Occludin, Claudin-1 | Western Blotting | Cell Lysis & Protein Extraction | To obtain total cellular proteins for analysis. nih.gov |
| SDS-PAGE & Electrotransfer | To separate proteins by size and transfer them to a membrane. nih.gov | ||
| Immunodetection | To specifically detect and quantify target proteins using antibodies. | ||
| Signal Analysis | To determine changes in protein expression levels post-treatment. nih.govnih.gov |
Computational and Theoretical Modeling Approaches
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the structure, dynamics, and interactions of DSPE-PEG(2000)-amine within a nanocarrier assembly at an atomistic or coarse-grained level. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. This allows for the detailed analysis of various phenomena that are often difficult to probe experimentally.
Investigation of PEGylation Effects on Nanocarrier Stability and pH Sensitivity
The PEGylated layer on a nanocarrier, often referred to as a "stealth" layer, plays a crucial role in its in vivo stability by preventing aggregation and reducing uptake by the mononuclear phagocyte system. MD simulations have been instrumental in understanding how the presence of DSPE-PEG, including amine-terminated variants, contributes to this stability.
Simulations have shown that the grafting of PEG chains onto a lipid bilayer significantly alters the membrane's physical properties. The bulky and hydrophilic PEG chains create a steric barrier that prevents close contact between individual nanocarriers, thereby enhancing colloidal stability. All-atom and coarse-grained simulations have demonstrated that PEG chains can adopt various conformations, from a "mushroom" regime at low grafting densities to a more extended "brush" regime at higher densities. mdpi.com The transition between these regimes influences the thickness and density of the protective hydrophilic layer.
The stability of nanocarriers can also be influenced by environmental factors such as pH. For pH-sensitive liposomes designed to release their payload in the acidic environment of endosomes, PEGylation can sometimes have a counterintuitive effect. MD simulations have provided mechanistic insights into how PEGylation can reduce the pH sensitivity of some liposome (B1194612) formulations. These studies suggest that PEG chains can penetrate the lipid bilayer, increasing the area per lipid and stabilizing the lamellar phase, which can inhibit the desired pH-triggered phase transition and subsequent drug release.
| Simulation Parameter | Typical Value/Condition | Rationale |
|---|---|---|
| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent, which is crucial for hydrophilic interactions of the PEG chain. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions. |
| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational changes and interactions. |
| System Composition | Lipid bilayer (e.g., DPPC, DOPC), DSPE-PEG(2000)-amine, water, ions | Represents a simplified model of a liposomal nanocarrier. |
Ligand-Nanocarrier Interaction Modeling
The terminal amine group of DSPE-PEG(2000)-amine is a versatile handle for the covalent attachment of targeting ligands, such as peptides, antibodies, or small molecules, to direct nanocarriers to specific cells or tissues. arxiv.org MD simulations are invaluable for understanding how the presence of the PEG linker and the dynamics of the ligand-nanocarrier system influence the binding affinity and efficacy of the targeting moiety.
Modeling studies often focus on several key aspects:
Accessibility of the Ligand: The long, flexible PEG chain allows the conjugated ligand to extend away from the nanocarrier surface, potentially increasing its accessibility to target receptors. MD simulations can quantify the distribution of distances between the ligand and the nanocarrier surface, providing insights into the "reach" of the targeting group.
Conformational Flexibility of the Ligand: The PEG linker can influence the conformational freedom of the attached ligand. Simulations can explore the conformational landscape of the ligand to ensure that it remains in a bioactive conformation for receptor binding.
Ligand-Receptor Binding Energetics: By simulating the entire complex of the targeted nanocarrier and its receptor, it is possible to calculate the binding free energy. This allows for a quantitative comparison of different ligand-linker combinations and can aid in the rational design of more effective targeting strategies.
While direct MD simulations of a DSPE-PEG(2000)-amine-ligand conjugate binding to its receptor are computationally intensive, they offer unparalleled detail into the dynamic nature of this interaction, which is often simplified in traditional docking studies.
| Observable | Description | Significance |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Indicates the stability of the ligand and receptor during the simulation. |
| Radius of Gyration (Rg) | A measure of the compactness of the PEG chain and ligand. | Provides insight into the extension of the ligand from the nanocarrier surface. |
| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the ligand and receptor. | Highlights key interactions responsible for binding affinity. |
| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and receptor. | Provides a quantitative measure of the strength of the binding interaction. |
Simulation of Hydrophilic Layer Organization and Conformational Dynamics
The organization and dynamics of the hydrophilic PEG layer, formed by the aggregation of DSPE-PEG(2000)-amine on the nanocarrier surface, are critical determinants of its biological performance. MD simulations have been extensively used to characterize the conformational behavior of PEG chains at lipid interfaces.
These simulations have revealed that the PEG chains are highly dynamic and can adopt a wide range of conformations. The presence of the lipid anchor tethers the PEG to the surface, but the chain itself exhibits considerable flexibility. The terminal amine group can further influence this behavior. In its unprotonated state, the amine is relatively neutral, while in its protonated state (at lower pH), the positive charge can lead to electrostatic interactions with other charged species in the environment or on the nanocarrier surface.
Coarse-grained simulations, which group several atoms into a single particle, allow for the study of larger systems and longer timescales. These simulations have been particularly useful in investigating the self-assembly of DSPE-PEG lipids into micelles and the phase behavior of PEGylated lipid systems. mdpi.com They have shown how the concentration of DSPE-PEG can influence the morphology of the resulting nanostructures, leading to the formation of spheres, rods, or discs.
| Conformational State | Description | Factors Influencing Population |
|---|---|---|
| Mushroom | Individual PEG coils with minimal interaction between chains. | Low grafting density of DSPE-PEG. |
| Brush | Extended, overlapping PEG chains due to steric repulsion. | High grafting density of DSPE-PEG. |
| Adsorbed | PEG chain lies flat against the lipid bilayer surface. | Specific interactions between PEG and lipid headgroups. |
| Extended | PEG chain extends away from the surface into the aqueous phase. | Solvent quality and electrostatic interactions. |
Preclinical and Translational Research Modalities Mechanistic Focus
In Vitro Research Models
In vitro studies are fundamental in elucidating the cellular interactions and therapeutic potential of DSPE-PEG(2000)-amine-based delivery systems. These models allow for controlled investigations into cellular uptake, payload release, and efficacy in various disease contexts.
Cellular Association and Internalization Kinetics Studies
The terminal amine group of DSPE-PEG(2000)-amine can be leveraged for the attachment of targeting moieties, enhancing cellular association and internalization into specific cell types. For instance, nanoparticles formulated with DSPE-PEG(2000)-amine have been shown to be readily taken up by cancer cells.
One study investigating the delivery of quercetin (B1663063) and temozolomide (B1682018) using nanoliposomes containing DSPE-PEG2000 demonstrated rapid uptake by U87 glioma cells. scienceopen.comnih.gov In contrast, the free drugs showed minimal uptake at the same concentrations, highlighting the role of the nanocarrier in facilitating cellular entry. scienceopen.comnih.gov This enhanced uptake is often a prerequisite for the therapeutic action of the encapsulated payload. scienceopen.comnih.gov
Furthermore, the conjugation of specific ligands to the amine terminus can direct nanoparticles to cells overexpressing the corresponding receptors. For example, linking antibodies to the PEG-DSPE can facilitate cell-specific docking and increase the association of immunoliposomes with target cells compared to non-targeted liposomes. nih.gov
Table 1: Cellular Uptake of DSPE-PEG(2000)-amine Containing Nanosystems
| Cell Line | Nanosystem | Key Finding | Reference |
| U87 glioma cells | Quercetin and Temozolomide loaded DSPE-PEG2000 nanoliposomes | Rapid uptake compared to minimal uptake of free drugs. | scienceopen.comnih.gov |
| KYSE150 cells | Linoleic acid-bufalin prodrug nanoparticles with DSPE-PEG2k | 8:2 (w/w) DSPE-PEG2k nanoparticles exhibited superior cellular uptake rates. | tandfonline.com |
| U87MG and SCC-7 cells | Doxorubicin-loaded liposomes with APTEDB-PEG2000/PEG1000 | Lower IC50 values correlated with higher cellular uptake. | nih.gov |
Payload Release Kinetics from Engineered Systems
The design of DSPE-PEG(2000)-amine-based systems can be tailored to control the release of the encapsulated payload. Studies have shown that the release can be sustained over time or triggered by specific stimuli.
In a study utilizing linoleic acid-bufalin prodrug self-assembly nanoparticles, the inclusion of DSPE-PEG2k influenced the drug release rate. tandfonline.com Nanoparticles with an 8:2 weight ratio of prodrug to DSPE-PEG2k demonstrated a significantly higher cumulative release rate in the presence of esterase compared to other ratios. tandfonline.com This suggests that the PEGylated lipid can modulate the accessibility of the prodrug to enzymes responsible for its conversion to the active drug. tandfonline.com
Furthermore, DSPE-PEG(2000)-amine has been incorporated into stimuli-responsive systems. For example, liposomes can be engineered to release their contents in response to external triggers like ultrasound. researchgate.net This allows for spatial and temporal control over drug release, potentially minimizing off-target effects.
Table 2: Payload Release from DSPE-PEG(2000)-amine Containing Nanosystems
| Nanosystem | Payload | Release Mechanism | Key Finding | Reference |
| Linoleic acid-bufalin prodrug with DSPE-PEG2k | Bufalin | Esterase-mediated hydrolysis | 8:2 (w/w) DSPE-PEG2k nanoparticles showed the highest cumulative release at 48 and 72 hours. | tandfonline.com |
| DSPE-PEG 2000 liposomes | Calcein (B42510) | Ultrasound-triggered | Release of encapsulated calcein upon application of low-frequency ultrasound. | researchgate.net |
Comparative Efficacy Studies in Cellular Disease Models
A primary goal of using DSPE-PEG(2000)-amine in drug delivery is to enhance the therapeutic efficacy of the encapsulated agent. Numerous in vitro studies have demonstrated the superior performance of DSPE-PEG(2000)-amine formulations compared to the free drug.
For example, nanoliposomes co-delivering quercetin and temozolomide showed enhanced potency in both U87 and temozolomide-resistant U87 (U87/TR) glioma cells. scienceopen.comnih.gov This increased efficacy was attributed to the high intracellular drug concentration achieved through nanoparticle-mediated delivery and subsequent drug release. scienceopen.comnih.gov Similarly, bufalin-loaded nanoparticles with DSPE-PEG2k exhibited a significant inhibitory effect on the proliferation, migration, and invasion of KYSE150 esophageal cancer cells. tandfonline.com
In another study, the cytotoxicity of doxorubicin-loaded liposomes was evaluated in U87MG and SCC-7 cancer cells. nih.gov The formulation with the highest cellular uptake (APTEDB-PEG2000/PEG1000 LS) also exhibited the lowest 50% inhibitory concentration (IC50) value, directly linking enhanced internalization to improved anticancer activity. nih.gov
Table 3: Comparative Efficacy of DSPE-PEG(2000)-amine Formulations in Cellular Models
| Cell Line | Drug | Formulation | Key Finding | Reference |
| U87 and U87/TR glioma cells | Quercetin and Temozolomide | DSPE-PEG2000 nanoliposomes | Enhanced potency compared to free drugs, likely due to higher intracellular drug concentration. | scienceopen.comnih.gov |
| KYSE150 esophageal cancer cells | Bufalin | Linoleic acid-bufalin prodrug nanoparticles with DSPE-PEG2k | Significant inhibition of proliferation, migration, and invasion. | tandfonline.com |
| U87MG and SCC-7 cells | Doxorubicin | APTEDB-PEG2000/PEG1000 liposomes | Lowest IC50 value, correlating with the highest cellular uptake. | nih.gov |
| SKOV3 ovarian cancer cells | - | DSPE-PEG (5000) amine SWCNTs | Photothermal efficacy and apoptosis were dependent on nanocarrier concentration and laser fluence. | nih.govresearchgate.net |
In Vivo Animal Model Studies
In vivo studies in animal models are crucial for evaluating the systemic behavior and therapeutic effectiveness of DSPE-PEG(2000)-amine-based delivery systems in a complex biological environment.
Biodistribution and Pharmacokinetic Research in Animal Models
The PEGylation provided by DSPE-PEG(2000)-amine is a key feature that influences the biodistribution and pharmacokinetics of nanocarriers. The hydrophilic PEG chains create a "stealth" effect, reducing clearance by the mononuclear phagocyte system and prolonging circulation time. biochempeg.commdpi.com
In a study using a rat model of glioma, the biodistribution of quercetin and temozolomide-loaded nanoliposomes (QUE/TMZ-NLs) was investigated. scienceopen.comnih.gov The results showed a significant accumulation of the nanoliposomes in the brain. scienceopen.comnih.gov Furthermore, plasma concentrations of both drugs were significantly increased, and their clearance was delayed compared to the administration of free drugs. scienceopen.comnih.gov
Similarly, a pharmacokinetic study of a ridaforolimus (B1684004) micellar formulation using DSPE-PEG2000 in rats demonstrated a 170% increase in the drug's half-life and a 58% decrease in clearance compared to a control formulation. researchgate.netmdpi.com This indicates improved retention of the drug in the plasma, which is consistent with the stealth properties conferred by the PEGylated lipid. researchgate.netmdpi.com
Table 4: Pharmacokinetic Parameters of DSPE-PEG(2000)-amine Formulations in Animal Models
| Animal Model | Drug | Formulation | Key Pharmacokinetic Finding | Reference |
| Rat | Ridaforolimus | DSPE-PEG2000 micelles | 1.7-fold increase in elimination half-life and 0.6-fold decrease in clearance compared to control. | researchgate.netmdpi.com |
| Rat | Quercetin and Temozolomide | DSPE-PEG2000 nanoliposomes | Significantly increased plasma concentrations and delayed clearance compared to free drugs. | scienceopen.comnih.gov |
Mechanistic Efficacy Studies in Animal Disease Models
The favorable pharmacokinetic profile of DSPE-PEG(2000)-amine-based nanocarriers often translates to enhanced therapeutic efficacy in animal models of disease. The prolonged circulation allows for greater accumulation of the therapeutic agent at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. nih.gov
In a study on mice with colorectal cancer, lipid-encapsulated oral therapeutic peptide vaccines formulated with DSPE-PEG(2000)-amine showed reduced tumor growth. avantiresearch.com Another study demonstrated that liposomes loaded with paclitaxel (B517696) and modified with a triphenylphosphonium-PEG-PE conjugate, which would have a similar structural motif to DSPE-PEG-amine, exhibited enhanced antitumor effects in vivo.
Furthermore, the ability to target specific cells or tissues by conjugating ligands to the amine group of DSPE-PEG(2000)-amine can significantly improve therapeutic outcomes. For instance, immunoliposomes targeting cancer-specific antigens have shown increased efficacy and reduced toxicity compared to their non-targeted counterparts. nih.gov
Investigations into Macromolecule Absorption Enhancement Mechanisms in Animal Systems
The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-amine) into nanocarrier systems has been a focal point of preclinical research aimed at understanding and improving the systemic absorption of macromolecular drugs. Animal models provide a crucial platform for elucidating the complex mechanisms by which this phospholipid-polymer conjugate facilitates the transport of large molecules across biological barriers. Investigations have primarily centered on its role in modulating paracellular pathways, enhancing systemic stability and circulation time, and optimizing the physicochemical properties of drug carriers for improved uptake.
The core mechanistic benefit of incorporating DSPE-PEG(2000)-amine into formulations like liposomes or nanoparticles lies in the properties of the polyethylene (B3416737) glycol (PEG) chain. This hydrophilic and flexible polymer forms a protective layer on the surface of the carrier, a phenomenon known as PEGylation. This "stealth" characteristic is fundamental to many of the observed absorption enhancement effects in vivo. mdpi.comfrontiersin.org
Modulation of Epithelial Tight Junctions
A primary mechanism by which DSPE-PEG conjugates enhance macromolecule absorption is through the modulation of tight junctions in epithelial tissues, such as those in the intestines and lungs. These junctions are protein complexes that regulate the paracellular pathway, which is typically impermeable to large molecules.
Preclinical studies in rat models have demonstrated that DSPE-PEG polymers can transiently open these junctions, thereby increasing the absorption of otherwise poorly permeable compounds. Research investigating the intestinal absorption of berberine, a model P-glycoprotein (P-gp) substrate, found that a DSPE-PEG polymer formulation significantly enhanced its absorption in the small intestine. researchgate.net Mechanistic studies using Western blot analysis revealed that the polymer's effect was not due to the inhibition of P-gp function but rather to the down-regulation of key tight junction-related proteins, including ZO-1 and occludin. researchgate.net This loosening of the tight junctions facilitates increased paracellular transport of molecules. researchgate.net
Similar findings were reported in studies of pulmonary drug delivery in rats. The intrapulmonary administration of DSPE-PEG conjugates was shown to significantly enhance the absorption of poorly absorbed macromolecular drugs. nih.gov The underlying mechanism was again linked to the down-regulation of ZO-1 and occludin, indicating that the polymers enhanced absorption by increasing permeability through the paracellular pathway of the pulmonary epithelium. nih.gov
| Study Focus | Animal Model | Key Finding | Affected Proteins | Implicated Mechanism | Reference |
|---|---|---|---|---|---|
| Intestinal Absorption of Berberine | Rat | DSPE-PEG significantly enhanced absorption in the small intestine. | ZO-1, Occludin (Down-regulated) | Increased paracellular transport due to loosening of tight junctions. | researchgate.net |
| Pulmonary Absorption of Macromolecules | Rat | DSPE-PEG enhanced the absorption of poorly absorbed model drugs. | ZO-1, Occludin (Down-regulated) | Increased paracellular permeability in pulmonary epithelium. | nih.gov |
Enhancement of Systemic Circulation and Stability
Once a macromolecule reaches the bloodstream, its efficacy is dependent on its stability and circulation time. DSPE-PEG(2000)-amine plays a critical role in enhancing these parameters. The PEG shell sterically hinders the adsorption of opsonin proteins from the plasma, which would otherwise mark the nanocarrier for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. mdpi.comfrontiersin.orgnih.gov This "stealth" effect leads to a significantly prolonged circulation half-life.
Comparative pharmacokinetic studies in animal models consistently demonstrate the superiority of PEGylated formulations. In a study comparing various long-circulating materials for vincristine (B1662923) sulfate-loaded liposomes in rats, the formulation containing DSPE-PEG exhibited a longer circulation lifetime compared to a PEG-PLGA formulation and the commercial, non-PEGylated product. researchgate.net This was attributed to the stability conferred by the near-zero neutral charge of the PEG-DSPE formulation. researchgate.net
Another comparative study in tumor-bearing mice investigated doxorubicin-loaded liposomes. nih.gov The results showed that PEGylated liposomes, including a neutral formulation (NLP-PEG) and a cationic formulation (CLP-PEG) both containing DSPE-PEG, had significantly better anticancer efficacy compared to their non-PEGylated counterparts. nih.gov The group treated with the neutral DSPE-PEG liposomes (NLP-PEG) showed the longest mean survival time, underscoring the in vivo advantage of prolonged circulation and enhanced tumor accumulation, a phenomenon often referred to as the enhanced permeability and retention (EPR) effect. nih.govnih.gov
| Encapsulated Drug | Animal Model | Formulation Compared | Key Outcome Measure | Finding for DSPE-PEG Formulation | Reference |
|---|---|---|---|---|---|
| Vincristine Sulfate | Rat | PEG-DSPE vs. PEG-PLGA vs. Commercial VSLI | Pharmacokinetics (Circulation Lifetime) | Longer circulation lifetime and improved absorption profile. | researchgate.net |
| Doxorubicin | S180 Tumor-Bearing Mice | NLP-PEG vs. CLP-PEG vs. Non-PEGylated Liposomes | Therapeutic Efficacy (Mean Survival Time) | Showed the highest anticancer efficacy and longest mean survival time. | nih.gov |
Influence on Nanocarrier Physicochemical Properties
The inclusion of DSPE-PEG(2000)-amine directly influences the fundamental physicochemical properties of nanocarriers, such as particle size and surface charge (zeta potential), which are critical determinants of their interaction with biological systems and subsequent absorption. The hydrophilic PEG chains on the surface can reduce the aggregation of nanoparticles and control their size. mdpi.com Furthermore, the presence of DSPE-PEG tends to shift the surface charge towards neutral. nih.gov This is significant because highly charged particles are more prone to rapid clearance. The near-neutral surface provided by PEGylation reduces non-specific interactions with cells and proteins, contributing to the prolonged circulation discussed previously. researchgate.netnih.gov While not a direct absorption mechanism, this optimization of the carrier's physical properties is a prerequisite for successful absorption and systemic delivery in animal systems.
Future Perspectives and Emerging Research Avenues
Rational Design and Engineering of Next-Generation DSPE-PEG-amine Conjugates
The future of DSPE-PEG-amine lies in the precise tailoring of its molecular structure to elicit specific biological responses. This rational design approach aims to move beyond the passive "stealth" properties of the PEG chain and to create dynamic, highly functional molecules.
Exploration of Diverse PEG Lengths and Architectures
While the PEG(2000) variant is standard, extensive research is underway to understand how modulating the length and architecture of the polyethylene (B3416737) glycol chain impacts the in vivo performance of nanoparticles. The length of the PEG chain is a critical determinant of a nanoparticle's pharmacokinetic profile. nih.gov Longer acyl chains, such as the C18 in DSPE, provide a stable anchor for the PEG, leading to longer circulation times compared to lipids with shorter C14 anchors (e.g., DMG-PEG). nih.govmdpi.com This prolonged circulation is beneficial for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect. nih.gov
Systematic screening of PEGylated lipids with varying PEG molecular weights (MW) has revealed that this parameter significantly influences nanoparticle characteristics. For instance, increasing the PEG MW from 2k to 5k can lead to smaller particle sizes but may slightly decrease mRNA encapsulation efficiency. rsc.org Conversely, studies have shown that increasing the proportion of long-anchor DSPE-PEG in a lipid nanoparticle (LNP) formulation increases blood half-life and the duration of therapeutic expression. nih.gov
Beyond linear chains, branched PEG architectures are emerging as a superior alternative for enhancing the protective "stealth" properties of nanoparticles. nih.govresearchgate.net Branched PEGs can provide higher surface density, which may offer more effective shielding from immune recognition than linear PEGs of a similar molecular weight. researchgate.net Research comparing linear and branched PEG-conjugated proteins suggests that while the hydrodynamic volume may not differ significantly, the branched structure leads to longer in vivo circulation, a factor not explained by size alone. nih.gov This enhanced performance is attributed to a greater protective effect against enzymatic degradation and reduced clearance rates. researchgate.netnih.gov
| PEG Attribute | Impact on Nanoparticle Properties | Research Findings |
| Chain Length | Influences circulation time, particle size, and biodistribution. | LNPs with long-anchor DSPE-PEG(C18) exhibit longer blood half-lives than those with short-anchor DMG-PEG(C14). nih.gov Increasing PEG MW (e.g., from 2k to 5k) can decrease particle size but may also slightly lower encapsulation efficiency. rsc.org |
| Architecture (Linear vs. Branched) | Affects in vivo half-life, steric protection, and biological activity. | Branched PEGs can offer superior protection and longer circulation half-lives compared to linear PEGs of the same total molecular weight. nih.govresearchgate.net Increasing the number of PEG arms can positively affect plasma half-life. nih.gov |
| Grafting Density | Modulates protein adsorption and cellular uptake. | Excessive PEGylation can inhibit cellular uptake, while an optimal, intermediate density is needed to maximize target hybridization and provide sufficient protein shielding. nih.govrsc.org |
Development of Multi-Functional and Smart DSPE-PEG-amine Derivatives
The terminal amine group of DSPE-PEG(2000)-amine is a versatile chemical handle for creating sophisticated, "smart" nanoparticles that respond to specific environmental cues. biochempeg.combroadpharm.com These stimuli-responsive systems are designed to release their payload preferentially at the site of disease, enhancing therapeutic efficacy while minimizing off-target effects.
A prominent strategy involves engineering pH-sensitivity. By incorporating moieties like poly(histidine) into a DSPE-PEG-based mixed micelle system, researchers have created nanoparticles that trigger rapid drug release in the acidic environment of endosomes (pH ~5.5-6.0). nih.govnih.gov Another approach utilizes acid-labile hydrazone linkers to attach the PEG chains. These bonds are stable at physiological pH but hydrolyze in acidic conditions, leading to the detachment of the PEG shield and facilitating cellular uptake or drug release. nih.gov
Enzyme-responsive systems represent another frontier. Linkers containing specific peptide sequences, such as valine-citrulline, can be incorporated into the conjugate's design. nih.gov These linkers are specifically cleaved by proteases that are often overexpressed in the tumor microenvironment, leading to site-specific drug release. nih.gov
Furthermore, the amine functionality allows for the creation of multi-functional platforms that combine therapeutic and diagnostic capabilities (theranostics). For example, DSPE-PEG-amine has been used to construct micelles co-functionalized with a targeting peptide (e.g., CREKA for fibrin (B1330869) clots), a fluorescent dye for optical imaging, and a gadolinium chelate for MRI. nih.gov This allows for simultaneous targeting and multimodal imaging of disease sites like atherosclerotic lesions. nih.gov
Integration into Advanced Multi-Component Biomaterials
The utility of DSPE-PEG(2000)-amine extends beyond simple liposomes to its integration into more complex, multi-component biomaterials. These advanced systems leverage the self-assembly properties of the lipid-polymer conjugate to create novel architectures with enhanced capabilities.
One major area of development is in hybrid nanoparticles (HNPs). These structures often consist of a polymeric core, such as poly(lactic-co-glycolic acid) (PLGA), which is excellent for encapsulating hydrophobic drugs, surrounded by a lipid monolayer or bilayer shell incorporating DSPE-PEG-amine. nih.gov This design combines the structural integrity and payload capacity of a polymer core with the biocompatibility and functionalizability of a lipid shell. nih.gov The DSPE-PEG-amine component can be further modified with targeting ligands like RGD peptides to direct the HNPs to specific cell types, such as macrophages. nih.gov
Co-micellar systems are also being explored, where DSPE-PEG-amine is mixed with other functional copolymers to impart new properties. For instance, mixing with pH-sensitive polymers like poly(histidine)-PEG creates micelles that are stable in circulation but destabilize to release their cargo in acidic tumor or endosomal environments. nih.gov Similarly, DSPE-PEG-amine is used as a critical component in nanostructured lipid carriers (NLCs), improving their stability and allowing for surface modification. nih.govmdpi.com
The ability to non-covalently attach antibodies to PEGylated nanoparticles via strategies like biotin-streptavidin binding or bispecific antibodies opens up versatile platforms for targeted therapy. nih.gov In these systems, DSPE-PEG-amine can be modified with biotin (B1667282), allowing for the simple and robust attachment of streptavidin-tagged antibodies to the nanoparticle surface. nih.gov
Novel Applications in Biological Sensing and Diagnostics
The unique properties of DSPE-PEG(2000)-amine make it an ideal component for developing next-generation biosensors and diagnostic probes. Its ability to form stable nanoparticle structures and the versatility of its amine group for conjugation are key to these applications.
In the realm of diagnostic imaging, DSPE-PEG-amine is being used to construct sophisticated multimodal probes. One study detailed the synthesis of peptide amphiphile micelles where DSPE-PEG-amine was used as a backbone to attach both the near-infrared fluorescent dye Cy7 and the MRI contrast agent gadolinium (Gd-DTPA). nih.gov These dual-labeled nanoparticles enabled the successful optical and magnetic resonance imaging of atherosclerotic lesions in animal models, demonstrating the potential for highly sensitive and specific disease detection. nih.gov
Beyond imaging, DSPE-PEG-amine is crucial for the development of in vivo nanosensors. Researchers have shown that using DSPE-PEG-amine to passivate the surface of optical nanosensors enables the highly sensitive detection of inflammatory cytokines like interleukin-6. broadpharm.com The PEG layer provides a biocompatible interface that minimizes non-specific protein binding, allowing the sensor to function effectively in complex biological environments.
Methodological Advancements in DSPE-PEG(2000)-amine Characterization and Functionalization
As DSPE-PEG-amine conjugates become more complex, the need for advanced analytical techniques to characterize them grows. A comprehensive understanding of purity, structure, and nanoparticle assembly is critical for ensuring consistency and performance.
While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure and molecular weight distribution of the conjugate, they are often used in combination with other techniques for a complete picture. openaccesspub.org High-Performance Liquid Chromatography (HPLC), especially when coupled with MS, is invaluable for assessing purity and identifying impurities, such as dimerized products, that could affect functionality. For analyzing the final nanoparticle formulation, advanced techniques are being employed. Small-Angle X-ray Scattering (SAXS) and Cryo-Transmission Electron Microscopy (Cryo-TEM) provide detailed insights into the internal structure and morphology of the nanoparticles. rsc.org Furthermore, techniques like Laurdan assays and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are used to probe the integrity and properties of the LNP membrane. rsc.org
In terms of functionalization, methodologies are evolving to provide greater control and versatility. The synthesis of amino-terminated DSPE-PEG often involves the use of protecting groups, such as tert-butyloxycarbonyl (Boc), on the amine. nih.gov This allows for other chemical modifications to be performed before the amine is deprotected for its final conjugation step. The development of cleavable linkers, such as pH-sensitive hydrazones or reduction-sensitive dithiobenzyl groups, represents a significant advancement, enabling the creation of stimuli-responsive systems. nih.govgoogle.com The reaction of the terminal amine with N-hydroxysuccinimide (NHS) esters remains a robust and widely used method for conjugating a vast array of molecules, from small targeting ligands to large proteins and antibodies. broadpharm.com
Q & A
Q. Characterization methods :
- NMR and FTIR : Confirm the presence of PEG and amine groups via characteristic peaks (e.g., PEG ethylene oxide protons at δ 3.5–3.7 ppm, NH2 stretching at ~3300 cm<sup>-1</sup>) .
- MALDI-TOF : Verify molecular weight (~2786–2919 Da, depending on counterions) .
- HPLC : Assess purity (>95% by reverse-phase chromatography) .
Basic: How is DSPE-PEG(2000)-amine conjugated to targeting ligands (e.g., peptides, antibodies)?
The amine group enables covalent conjugation via:
NHS ester chemistry : React with NHS-activated ligands (e.g., antibodies) in pH 7.4 buffer for 24 hours .
Maleimide-thiol coupling : For thiol-containing ligands (e.g., RGD peptides), pre-functionalize DSPE-PEG(2000)-amine with maleimide .
Crosslinkers : Use glutaraldehyde or EDC for carbodiimide-mediated conjugation .
Q. Critical considerations :
- Maintain molar excess of ligand (2:1 ligand:DSPE-PEG ratio) to ensure complete conjugation .
- Purify conjugates via dialysis (10 kDa MWCO) or size-exclusion chromatography to remove unreacted ligands .
Basic: How does DSPE-PEG(2000)-amine improve nanoparticle stability in drug delivery systems?
- Steric stabilization : PEG(2000) forms a hydrophilic corona, reducing opsonization and extending blood circulation time (e.g., from <1 hour to >24 hours in liposomes) .
- Colloidal stability : Prevents aggregation in physiological buffers (e.g., PBS, pH 7.4) via electrostatic repulsion .
- pH/thermal stability : Maintains integrity at 4–37°C and pH 6.5–8.0, critical for in vivo applications .
Q. Key data :
- Dynamic light scattering (DLS) shows particle size stability (<10% variation over 7 days at 4°C) .
- Zeta potential of −5 to +5 mV in PEGylated systems minimizes nonspecific protein adsorption .
Advanced: How can drug loading efficiency in DSPE-PEG(2000)-amine-based nanoparticles be optimized?
Passive loading : For hydrophobic drugs (e.g., paclitaxel), dissolve DSPE-PEG(2000)-amine with the drug in chloroform, then evaporate to form a thin film. Hydrate with buffer to achieve ~90% encapsulation .
Active loading : For weak bases (e.g., doxorubicin), use pH gradients (interior acidic, exterior neutral) to trap drugs inside liposomes .
Microfluidic mixing : Adjust flow-focusing parameters (e.g., aqueous:organic phase ratio 3:1) to control nanoparticle size (50–150 nm) and polydispersity (<0.2) .
Q. Validation :
- Quantify drug loading via UV-Vis (e.g., λ = 485 nm for doxorubicin) or HPLC .
- Optimized systems achieve >80% loading efficiency with sustained release over 72 hours .
Advanced: What are the challenges in tracking DSPE-PEG(2000)-amine nanoparticles in vivo, and how are they addressed?
Q. Challenges :
Q. Solutions :
- Surface functionalization : Conjugate with Cy5/Cy7 fluorophores or <sup>64</sup>Cu chelates for real-time imaging .
- Dual-targeting strategies : Co-conjugate with ligands (e.g., folate, RGD peptides) to enhance tumor accumulation (2–3× higher vs. non-targeted NPs) .
- Pharmacokinetic modeling : Use compartmental models to predict biodistribution and adjust dosing .
Advanced: How can stability issues during storage and handling of DSPE-PEG(2000)-amine be mitigated?
Storage : Lyophilize in amber vials under argon at −20°C to prevent oxidation and hydrolysis (shelf life >4 years) .
Reconstitution : Dissolve in DMF (10 mg/mL) before diluting in aqueous buffers (e.g., PBS) to avoid precipitation .
Freeze-thaw cycles : Add cryoprotectants (e.g., 5% trehalose) to maintain colloidal stability after 3+ cycles .
Q. Critical parameters :
- Dynamic viscosity of PEG(2000) (~30 mPa·s at 25°C) affects solubility in organic solvents .
- Avoid prolonged sonication (>5 minutes) to prevent PEG chain degradation .
Advanced: How do batch-to-batch variations in DSPE-PEG(2000)-amine synthesis impact experimental reproducibility?
Q. Sources of variation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
